(2-Chlorophenoxy)acetyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenoxy)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKODIMKOCSGKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of (2-Chlorophenoxy)acetyl chloride
The following technical guide details the chemical structure, properties, synthesis, and applications of (2-Chlorophenoxy)acetyl chloride.
Structural Analysis, reactivity Profile, and Applications in Medicinal Chemistry
Executive Summary
This compound (CAS: 20143-41-3) is a specialized acyl halide intermediate used primarily in the synthesis of phenoxy-based agrochemicals and pharmaceutical scaffolds. Characterized by a reactive acyl chloride terminus and an electron-rich 2-chlorophenoxy ether moiety, it serves as a critical electrophile for introducing the (2-chlorophenoxy)acetyl pharmacophore. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and utility in nucleophilic acyl substitution reactions for drug discovery.
Chemical Identity & Structural Analysis[1]
The molecule consists of an acetyl chloride backbone substituted at the
| Property | Data |
| IUPAC Name | 2-(2-Chlorophenoxy)acetyl chloride |
| CAS Number | 20143-41-3 |
| Molecular Formula | |
| Molecular Weight | 205.04 g/mol |
| SMILES | ClC1=CC=CC=C1OCC(Cl)=O |
| InChI Key | IKODIMKOCSGKHQ-UHFFFAOYSA-N |
| Functional Groups | Acyl Chloride (Electrophile), Aryl Ether, Aryl Halide |
Physicochemical Profile
| Parameter | Value / Description |
| Physical State | Low-melting solid or viscous liquid (dependent on purity) |
| Boiling Point | 147–150 °C at 20 mmHg (Distillation fraction) |
| Melting Point | Precursor Acid:[2] 144–145 °C; Chloride: typically < 50 °C |
| Solubility | Soluble in DCM, THF, Toluene, Benzene; Reacts violently with water |
| Density | ~1.3–1.4 g/mL (Estimated based on analogs) |
| Stability | Moisture sensitive; hydrolyzes to 2-chlorophenoxyacetic acid and HCl |
Synthesis & Manufacturing Protocol
The industrial and laboratory-scale synthesis follows a two-step protocol starting from 2-chlorophenol. The process relies on Williamson ether synthesis followed by acid chloride formation.
Step 1: Etherification (Precursor Synthesis)
Reagents: 2-Chlorophenol, Chloroacetic acid, NaOH (aq).
Mechanism: The phenoxide ion (generated by NaOH) performs an
Step 2: Acyl Chloride Formation
Reagents: 2-Chlorophenoxyacetic acid, Thionyl Chloride (
Synthesis Pathway Diagram
Figure 1: Synthetic route from commercially available 2-chlorophenol to the acid chloride.
Reactivity Profile & Mechanism[1]
This compound is a "hard" electrophile due to the polarized carbonyl carbon attached to the good leaving group (chloride). It undergoes Nucleophilic Acyl Substitution via an addition-elimination mechanism.
Key Reaction Pathways[1]
-
Aminolysis (Amide Formation):
-
Reagent: Primary/Secondary Amines (
). -
Application: Synthesis of biologically active amides (e.g., MAO inhibitors).
-
Mechanism: Nucleophilic attack of the amine lone pair on the carbonyl carbon forms a tetrahedral intermediate. Collapse of the intermediate expels
. -
Note: Requires a base (TEA, Pyridine) to scavenge HCl.
-
-
Esterification:
-
Reagent: Alcohols/Phenols (
). -
Application: Prodrug synthesis or herbicide ester derivatives.
-
-
Friedel-Crafts Acylation:
-
Reagent: Aromatic substrates + Lewis Acid (
). -
Application: Cyclization to form benzofuran derivatives or complex aromatic ketones.
-
Reactivity Flowchart
Figure 2: Divergent reactivity pathways demonstrating the compound's utility as a building block.
Applications in Drug Discovery & Agrochemicals[7][8]
Pharmaceutical Intermediates
The (2-chlorophenoxy)acetyl moiety is a privileged scaffold in medicinal chemistry.
-
MAO Inhibitors: Historically used in the synthesis of Lilly 51641 (N-cyclopropyl-2-(2-chlorophenoxy)ethylamine), a selective MAO-A inhibitor. The acid chloride reacts with cyclopropylamine to form the amide, which is subsequently reduced.
-
Linker Chemistry: Used to attach the lipophilic 2-chlorophenoxy group to pharmacophores, improving membrane permeability and metabolic stability (blocking para-oxidation due to the ortho-chloro steric effect).
Agrochemicals[7][9]
-
Herbicides: While 2,4-D (2,4-dichlorophenoxyacetic acid) is more common, the 2-chloro analog serves as a precursor for specific phenoxy-auxin herbicides and plant growth regulators. The acid chloride allows for the rapid synthesis of complex esters that enhance leaf cuticle penetration.
Handling & Safety Protocol
Hazard Classification: Corrosive (Skin Corr.[3][4] 1B), Lachrymator.[4]
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and a lab coat.
-
Water Reactivity: DANGER. Reacts violently with water to release HCl gas.
-
First Aid:
-
Skin: Immediate wash with polyethylene glycol 400 (if available) or copious water for 15+ mins.
-
Eyes: Rinse immediately with water for 15 mins; seek urgent medical attention.[5]
-
References
-
Sigma-Aldrich. (n.d.).[7][4] 2-(2-Chlorophenoxy)acetyl chloride Product Specification. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329819729, 2-(2-Chlorophenoxy)acetyl chloride. Retrieved from [7]
-
Raiford, L. C., & Bacher, P. (1943). The use of 2-Chlorophenoxyacetyl Chloride in the Preparation of Mixed Diacyl Derivatives of Ortho Aminophenols. Proceedings of the Iowa Academy of Science, 50(1), 249-253. Retrieved from
- Fuller, R. W. (1972). Selective inhibition of monoamine oxidase. Advances in Biochemical Psychopharmacology. (Reference for Lilly 51641 context).
-
Angene Chemical. (n.d.).[2] Safety Data Sheet: this compound. Retrieved from [8]
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- 8. angenesci.com [angenesci.com]
An In-depth Technical Guide to the Thermodynamic Stability of (2-Chlorophenoxy)acetyl chloride
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive framework for evaluating the thermodynamic stability of (2-Chlorophenoxy)acetyl chloride. Given the limited publicly available data on this specific molecule, this document serves as a methodological guide, empowering researchers to establish a robust thermal hazard profile through theoretical understanding and empirical testing.
Introduction: The Double-Edged Sword of Reactivity
This compound is a bifunctional molecule of significant interest in synthetic chemistry, particularly as a reactive intermediate in the development of novel pharmaceutical agents and fine chemicals. Its structure, combining a reactive acyl chloride group with a substituted aromatic ring, makes it a versatile building block for introducing the 2-chlorophenoxyacetyl moiety into a larger molecular framework.
However, the very reactivity that makes this compound synthetically useful also presents inherent safety challenges. Acyl chlorides, as a class, are known for their thermal sensitivity and vigorous, often exothermic, reactions with a wide range of nucleophiles.[1][2][3] An uncharacterized and uncontrolled exothermic decomposition can lead to a runaway reaction, presenting a significant risk of equipment failure, release of toxic materials, and potential for explosion.[4]
Therefore, a thorough understanding of the thermodynamic stability of this compound is not merely an academic exercise; it is a prerequisite for safe handling, process development, and scale-up. This guide, prepared from the perspective of a Senior Application Scientist, outlines the critical steps and experimental logic for comprehensively characterizing the thermal behavior of this and similar reactive intermediates.
Predictive Assessment: An In-Silico First Approach
Before any laboratory work commences, a preliminary in-silico assessment can provide valuable insights into the potential thermal hazards of a molecule. This approach is grounded in the principle of using molecular structure to predict physicochemical properties.
The Logic of Predictive Modeling
For novel or uncharacterized substances, predictive models serve as an essential screening tool. Quantitative Structure-Property Relationship (QSPR) and Group Contribution Methods (GCM) are two prominent computational techniques used to estimate safety-related data, such as the heat of decomposition.[5][6][7]
-
QSPR models correlate a molecule's structural, electronic, and topological features with its macroscopic properties.[8]
-
GCM estimates properties by summing the contributions of a molecule's individual functional groups.
These methods can help to flag potentially hazardous compounds early in the development process, allowing for more targeted and cautious experimental design.[5] While these predictions do not replace empirical testing, they provide a crucial first assessment of risk.
Anticipated Decomposition Pathways
The structure of this compound suggests several potential decomposition pathways under thermal stress:
-
Decarbonylation: Loss of carbon monoxide to form 1-chloro-2-(chloromethoxy)benzene. This is a common decomposition route for acyl chlorides.
-
Elimination of HCl: Intramolecular or intermolecular reactions leading to the elimination of hydrogen chloride, potentially catalyzing further decomposition.
-
Reactions involving the ether linkage: The phenoxy-acetyl bond may be susceptible to cleavage at elevated temperatures.
-
Polymerization/Condensation: Self-reaction of the molecule, particularly in the presence of trace impurities, could lead to the formation of oligomeric or polymeric materials with a significant release of heat.
Understanding these potential pathways is critical for interpreting experimental data and for analyzing any gaseous byproducts generated during thermal analysis.
Experimental Evaluation: A Triad of Thermal Analysis Techniques
A comprehensive assessment of thermodynamic stability relies on a combination of analytical techniques. The "triad" of Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Reaction Calorimetry (RC) provides a multi-faceted view of a material's behavior under thermal stress.
Differential Scanning Calorimetry (DSC): Screening for Exothermic Activity
DSC is the workhorse for rapidly screening the thermal stability of materials.[9][10][11] It measures the difference in heat flow between a sample and an inert reference as a function of temperature, allowing for the detection of exothermic (heat-releasing) and endothermic (heat-absorbing) events.
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: In a controlled environment (e.g., a glovebox with an inert atmosphere), carefully weigh 1-5 mg of this compound into a high-pressure gold-plated stainless steel crucible. The use of a robust, sealed crucible is critical to contain any pressure generated during decomposition.
-
Experimental Setup:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate, typically 2-10°C/min, to a final temperature well beyond the anticipated decomposition (e.g., 350°C). A slower heating rate provides better resolution of thermal events.
-
-
Data Analysis: Analyze the resulting thermogram to determine:
-
Onset Temperature (Tonset): The temperature at which a significant deviation from the baseline occurs, indicating the start of a thermal event.
-
Peak Exotherm Temperature (Tpeak): The temperature at which the rate of heat release is at its maximum.
-
Enthalpy of Decomposition (ΔHd): The total heat released during the decomposition event, calculated by integrating the area under the exothermic peak.
-
The causality behind these choices is paramount. A small sample size minimizes the risk during testing of a potentially energetic material.[10] A sealed, high-pressure crucible is essential because decomposition of acyl chlorides can generate gaseous byproducts like HCl and CO, leading to a pressure increase.
Caption: Workflow for DSC analysis of this compound.
Thermogravimetric Analysis (TGA): Differentiating Volatilization from Decomposition
TGA measures the change in mass of a sample as a function of temperature or time.[12][13][14] This technique is complementary to DSC, as it helps to distinguish between mass loss due to simple evaporation and mass loss due to thermal decomposition.
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a slightly larger sample (5-10 mg) of this compound into an open TGA pan (typically ceramic or platinum).
-
Experimental Setup:
-
Place the sample pan onto the TGA's microbalance.
-
Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.
-
-
Thermal Program: Heat the sample using the same heating rate as the DSC experiment to allow for direct comparison of the data.
-
Data Analysis: The TGA curve plots percent mass loss versus temperature. Key information to extract includes:
-
Onset of Mass Loss: The temperature at which significant mass loss begins.
-
Correlation with DSC: If a mass loss event in the TGA curve occurs at the same temperature as an exotherm in the DSC curve, it strongly suggests that the exotherm is due to decomposition. If an endotherm occurs with mass loss, it is likely boiling or sublimation.
-
Residual Mass: The amount of non-volatile material remaining at the end of the experiment.
-
Caption: Workflow for TGA of this compound.
Reaction Calorimetry (RC): Quantifying Heat Release Under Process Conditions
While DSC and TGA assess the inherent stability of the material itself, Reaction Calorimetry (RC) is essential for measuring the heat generated during its intended use in a chemical reaction.[15][16][17] This is critical for safe process scale-up, as it provides data on the rate of heat evolution, which is necessary for designing adequate cooling systems.
Imagine this compound is being reacted with a primary amine (R-NH₂) to form an amide. An RC experiment would be designed as follows:
-
Setup: A reaction calorimeter, which is essentially a highly instrumented small-scale reactor, is charged with the amine dissolved in a suitable solvent.
-
Isothermal Operation: The reactor is brought to the desired process temperature (e.g., 20°C) and held isothermally.
-
Controlled Dosing: The this compound is added to the reactor at a controlled rate, mimicking the planned plant-scale addition.
-
Heat Flow Measurement: The instrument continuously measures the heat flow required to maintain a constant reactor temperature. This directly corresponds to the heat being generated by the reaction in real-time.
-
Data Analysis: The data from the RC experiment allows for the calculation of:
-
Heat of Reaction (ΔHrxn): The total heat generated per mole of limiting reagent.
-
Heat Release Rate: The power output of the reaction over time.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail. This is a critical parameter for assessing the severity of a potential runaway reaction.[16]
-
This information is indispensable for ensuring that the heat generated by the reaction can be safely removed by the plant's cooling system, even under worst-case scenarios.
Synthesizing the Data: Building a Coherent Thermal Hazard Profile
The data from these three techniques must be integrated to form a complete picture of the thermal risks associated with this compound.
| Parameter | Technique | Typical Value (Hypothetical) | Significance for Hazard Assessment |
| Onset of Decomposition (Tonset) | DSC | 165°C | Defines the maximum safe temperature for short-term exposure. Processing should remain well below this temperature. |
| Enthalpy of Decomposition (ΔHd) | DSC | -250 kJ/mol | Indicates the energy potential of the decomposition. Higher values suggest a more severe event if initiated. |
| Onset of Mass Loss | TGA | 160°C | Confirms that the DSC exotherm is due to decomposition rather than boiling. |
| Heat of Reaction (ΔHrxn) | RC | -120 kJ/mol | Quantifies the heat load for the desired synthesis. Essential for cooling system design. |
| Adiabatic Temperature Rise (ΔTad) | RC | 85°C | Predicts the temperature rise in a loss-of-cooling scenario. A high ΔTad can lead to reaching the Tonset of decomposition. |
Note: The values in this table are hypothetical and for illustrative purposes. They must be determined experimentally for the specific substance.
A high heat of decomposition coupled with a low onset temperature is a significant indicator of a high thermal hazard. If the adiabatic temperature rise of the desired reaction is sufficient to heat the reactor contents to the onset temperature of decomposition, a catastrophic secondary decomposition is a credible risk.
Safe Handling and Storage: From Theory to Practice
Based on the general properties of acyl chlorides and the potential for thermal instability, the following handling and storage protocols are mandatory:
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[18][19] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is required.[20]
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents. The container must be tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Spill Response: In case of a spill, evacuate the area. Do not use water. Absorb the spill with an inert, dry material (e.g., sand or vermiculite) and place it in a sealed container for disposal.
Conclusion
The thermodynamic stability of a reactive intermediate like this compound is a critical parameter that dictates its safe use in research and manufacturing. While direct literature data may be sparse, a systematic approach combining predictive modeling with a triad of empirical techniques—DSC for screening, TGA for confirmation, and RC for process-relevant data—provides the necessary information to construct a robust thermal hazard profile. This methodical, evidence-based approach is fundamental to the principles of inherent process safety and is an indispensable component of responsible chemical development.
References
-
Westmoreland Mechanical Testing. Thermogravimetric Thermal Analysis (TGA). Available from: [Link]
-
AIDIC. Thermal Stability Predictions for Inherently Safe Process Design Using Molecular-Based Modelling Approaches. Available from: [Link]
-
ResearchGate. Predictive Models for Thermal Behavior of Chemicals with Quantitative Structure-Property Relationships | Request PDF. Available from: [Link]
-
ResearchGate. Effective use of scanning calorimetry in reactive chemicals hazard evaluation | Request PDF. Available from: [Link]
-
Arabian Journal of Chemistry. Predictive methods for the heat of decomposition of reactive chemicals: From CHETAH, QSPR, and quantum chemical calculations to deep learning. Available from: [Link]
-
Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Available from: [Link]
-
Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Available from: [Link]
-
ResearchGate. (PDF) Predictive Methods for Determining the Thermal Decomposition Properties of Hazardous Substances. Available from: [Link]
-
ioKinetic. Thermogravimetric Analysis Testing. Available from: [Link]
-
Torontech. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: [Link]
-
ResolveMass Laboratories Inc. Understanding Thermogravimetric Analysis (TGA) for Material Characterization. Available from: [Link]
-
DEKRA. DSC Testing & Differential Scanning Calorimetry for Thermal Stability. Available from: [Link]
-
BYU ScholarsArchive. Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. Available from: [Link]
-
Wikipedia. Acyl chloride. Available from: [Link]
-
Prime Process Safety Center. Reaction Calorimetry. Available from: [Link]
-
Prime Process Safety Center. Differential Scanning Calorimetry (DSC). Available from: [Link]
-
Janssen. Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633. Available from: [Link]
-
Fauske & Associates. Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. Available from: [Link]
-
Sigma-HSE. Reaction Calorimetry (RC) Testing. Available from: [Link]
-
PubMed. Effects of Heating Rate, Temperature and Iron Catalysis on the Thermal Behaviour and Decomposition of 2-nitrobenzoyl Chloride. Available from: [Link]
-
Automotive Papers. Differential scanning calorimetry (DSC) – Part 1. Available from: [Link]
-
Mettler Toledo. Process Safety Decisions using RC1e™, RTCal™, iC Safety™ and Criticality Classes. Available from: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. Available from: [Link]
-
ChemistryStudent. Acyl Chlorides (A-Level). Available from: [Link]
-
Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. Available from: [Link]
-
Chemguide. Explaining the reaction between acyl chlorides and water - addition / elimination. Available from: [Link]
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Technical Guide: Solubility of (2-Chlorophenoxy)acetyl chloride in Chlorinated Solvents
This guide serves as an authoritative technical resource for the solubility, handling, and application of (2-Chlorophenoxy)acetyl chloride (CAS: 4122-68-3) in chlorinated solvents. It is designed for synthetic chemists and process engineers requiring precise, field-validated protocols.
Executive Summary & Chemical Profile
This compound is an electrophilic acylating agent primarily used in the synthesis of heterocycles, agrochemicals, and pharmaceutical intermediates. As an acid chloride, its solubility profile is governed by two competing factors: thermodynamic miscibility with aprotic polar solvents and kinetic instability (hydrolysis) in the presence of moisture.
Chlorinated solvents—specifically Dichloromethane (DCM), Chloroform (
Physicochemical Properties
| Property | Value | Relevance to Solubility |
| Physical State | Solid (Low-melting) | Requires dissolution for homogeneous reaction kinetics. |
| Molecular Weight | 205.04 g/mol | Moderate MW facilitates high loading capacities in organic solvents. |
| Polarity | Moderate | Soluble in solvents with moderate dielectric constants (e.g., DCM |
| Reactivity | High (Electrophile) | Incompatible with protic solvents (Water, Alcohols, Amines) without controlled conditions. |
Solubility Profile in Chlorinated Solvents
The following assessment categorizes solvents based on Solvation Power (capacity to dissolve) and Process Utility (boiling point, ease of removal).
Primary Solvent: Dichloromethane (DCM)
-
Solubility Status: High (>100 mg/mL) .
-
Mechanism: DCM acts as a non-coordinating, moderately polar solvent. The dipole-dipole interactions between DCM and the carbonyl dipole of the acid chloride facilitate rapid dissolution.
-
Operational Advantage: Low boiling point (39.6°C) allows for facile removal post-reaction, minimizing thermal stress on heat-sensitive products.
-
Critical Note: DCM must be anhydrous . Even trace water (ppm levels) will hydrolyze the acid chloride to (2-chlorophenoxy)acetic acid, which is significantly less soluble in DCM and will manifest as a white precipitate/haze.
Secondary Solvent: 1,2-Dichloroethane (DCE)
-
Solubility Status: High .
-
Operational Advantage: Higher boiling point (83°C) makes DCE ideal for reactions requiring thermal activation (reflux) that DCM cannot support.
-
Safety: stricter OELs (Occupational Exposure Limits) apply compared to DCM.
Tertiary Solvent: Chloroform ( )
-
Solubility Status: High .
-
Operational Advantage: Similar solvation to DCM but often stabilized with ethanol or amylene.
-
Risk Factor: Ethanol-stabilized chloroform is contraindicated. The stabilizer will react with the acid chloride to form an ethyl ester impurity. Always use amylene-stabilized or freshly distilled chloroform.
Self-Validating Experimental Protocol: Inert Atmosphere Dissolution
Trustworthiness Pillar: This protocol includes an intrinsic "quality check."[1] If the solution becomes cloudy, the system is compromised (wet).
Materials
-
This compound (Solid).
-
Anhydrous DCM (dried over
or molecular sieves). -
Nitrogen/Argon balloon.
-
Oven-dried glassware (
for >2 hours).
Step-by-Step Methodology
-
Purge: Flush a clean, dry reaction vial with inert gas (N2/Ar) for 5 minutes.
-
Weighing: Rapidly weigh the acid chloride. Minimize exposure to ambient humidity; the compound is hygroscopic and lachrymatory.
-
Addition: Add the solid to the vial.
-
Solvent Introduction: Syringe in anhydrous DCM (target concentration: 0.1 M – 1.0 M).
-
Observation (The Validation Step):
-
Clear, Colorless/Pale Yellow Solution: Success. The reagent is dissolved and active.[1]
-
Cloudiness/White Precipitate: FAILURE. Moisture has entered. The precipitate is likely the hydrolyzed acid or HCl salts.
-
Fuming: FAILURE. Indicates rapid hydrolysis releasing HCl gas.
-
Mechanistic Visualization: Solvation vs. Hydrolysis
The following diagram illustrates the divergent pathways of the compound in dry vs. wet chlorinated solvents.
Caption: Pathway analysis distinguishing successful solvation (Green) from moisture-induced degradation (Red) in chlorinated media.
Application Case Study: N-Acylation in DCM
Expertise Pillar: This workflow demonstrates the utility of the solubility profile in a real-world synthesis (Schotten-Baumann conditions).
Objective: Synthesis of an amide derivative.
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DCM (10 volumes). Ensure solution is clear.
-
Base Scavenger: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv).
-
Note: The base may form a soluble complex or precipitate as HCl salt later.
-
-
Nucleophile Addition: Add the amine (1.0 equiv) dropwise at
.-
Why
? To control the exotherm of the highly reactive acid chloride.
-
-
Work-up: Wash the DCM layer with:
-
0.1 M HCl (removes unreacted amine).
-
Sat.
(removes hydrolyzed acid byproduct). -
Brine (drying).
-
-
Result: The high solubility of the acid chloride in DCM ensures rapid reaction kinetics, while the solvent's immiscibility with water facilitates easy extraction.
Safety & Handling (The "Must-Knows")
-
Lachrymator: The compound irritates eyes and respiratory tracts. All solubility testing must occur in a fume hood .
-
Corrosivity: Solutions in DCM can penetrate nitrile gloves. Double-gloving or using laminate gloves (Silver Shield) is recommended for concentrated solutions.
-
Quenching Spills: Do not wipe with water. Cover spills with dry lime or soda ash, then carefully quench with methanol/water mixture in a waste container.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329819729, 2-(2-Chlorophenoxy)acetyl chloride. Retrieved from [Link]
-
Nevstad, G. O., & Songstad, J. (1984). Solvent Properties of Dichloromethane. II. The Reactivity of Dichloromethane Toward Amines. Acta Chemica Scandinavica. Retrieved from [Link]
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A Comparative Analysis of the Reactivity Profiles of (2-Chlorophenoxy)acetyl Chloride and Acetyl Chloride
An In-depth Technical Guide
Executive Summary
Acyl chlorides are a cornerstone of modern organic synthesis, prized for their high reactivity in introducing acyl groups into a wide range of molecules. However, not all acyl chlorides are created equal. The substituent attached to the carbonyl group profoundly dictates the compound's reactivity through a delicate interplay of electronic and steric effects. This guide provides an in-depth technical comparison between the simple, highly reactive acetyl chloride and the more complex, sterically hindered (2-Chlorophenoxy)acetyl chloride. By dissecting their structural differences, we will elucidate the causal mechanisms behind their divergent reactivity profiles in key chemical transformations. This analysis will equip researchers with the predictive understanding necessary for rational reagent selection and reaction design in pharmaceutical and fine chemical synthesis.
Foundational Properties: A Structural Overview
A molecule's reactivity is fundamentally rooted in its structure and physical properties. Acetyl chloride serves as our baseline, representing a small, unhindered acyl chloride.[1] In contrast, this compound incorporates a bulky, electronically complex substituent that significantly alters its chemical behavior.
Table 1: Physicochemical Properties of Acetyl Chloride vs. This compound
| Property | Acetyl Chloride | This compound |
| Molecular Formula | CH₃COCl[1] | C₈H₆Cl₂O₂[2] |
| Molecular Weight | 78.49 g/mol [1] | 205.04 g/mol [2] |
| Appearance | Colorless, fuming liquid[1][3] | Solid |
| Boiling Point | 52 °C (126 °F; 325 K)[1] | Not readily available (high) |
| Melting Point | -112 °C (-170 °F; 161 K)[1] | Not readily available |
| Density | 1.104 g/mL[1] | Not readily available |
The most immediate differences are the state of matter and molecular weight, which hint at the significant structural disparity between the two molecules.
Caption: Molecular structures of Acetyl Chloride and this compound.
The Heart of the Matter: Electronic and Steric Drivers of Reactivity
The reactivity of an acyl chloride is primarily dictated by the electrophilicity of its carbonyl carbon.[4] Both electronic and steric factors of the attached "R" group modulate this electrophilicity.
Acetyl Chloride: The Unhindered Electrophile
Acetyl chloride's high reactivity is a textbook example of inductive effects. The highly electronegative oxygen and chlorine atoms pull electron density away from the carbonyl carbon, creating a significant partial positive charge (δ+).[4][5] This makes it an exceptionally attractive target for nucleophiles. Furthermore, the small methyl group offers negligible steric hindrance, allowing nucleophiles easy access to the reaction center.[6]
This compound: A Complex Interplay of Forces
The reactivity of this compound is far more nuanced, governed by a competition between opposing electronic forces and significant steric bulk.
-
Electronic Effects:
-
Inductive Withdrawal (-I Effect): The ether oxygen, being electronegative, pulls electron density away from the adjacent methylene (-CH₂-) group. More significantly, the chlorine atom on the phenyl ring strongly pulls electron density from the ring, which in turn makes the entire phenoxy group more electron-withdrawing than a simple phenoxy group. This effect increases the electrophilicity of the carbonyl carbon.
-
Resonance Donation (+R Effect): The lone pairs on the ether oxygen can be delocalized towards the carbonyl group. This resonance effect pushes electron density towards the carbonyl carbon, reducing its electrophilicity and thus decreasing reactivity.
-
Net Electronic Influence: The overall electronic effect is a balance between these opposing forces. Generally, for groups attached via a methylene bridge, the inductive effect tends to be attenuated. The resonance effect of the oxygen, though potentially dampened by the ring's chlorine, likely plays a significant role in reducing the carbonyl carbon's electrophilicity compared to acetyl chloride.
-
-
Steric Hindrance: This is arguably the dominant factor. The (2-Chlorophenoxy) group is large and bulky.[7][8] Its three-dimensional structure creates a "shield" around the carbonyl carbon, physically impeding the approach of nucleophiles.[7] This steric clash significantly raises the activation energy for nucleophilic attack compared to the exposed carbonyl of acetyl chloride.
Caption: Dominant factors governing the reactivity of each acyl chloride.
Reactivity in Practice: A Mechanistic Comparison
The theoretical differences in electronic and steric profiles manifest as dramatic differences in reaction rates and conditions for common acylation reactions. The general mechanism for these transformations is nucleophilic addition-elimination.[4][9]
Caption: The addition-elimination mechanism for nucleophilic acyl substitution.
-
Hydrolysis: Acetyl chloride reacts violently and exothermically with water to form acetic acid and HCl gas.[10] This reaction is often instantaneous upon contact with atmospheric moisture.[1] this compound, while still reactive, will hydrolyze at a much more controlled rate due to the steric protection of the carbonyl group. This allows it to be handled with greater ease in the presence of trace moisture.
-
Alcoholysis & Aminolysis: These reactions form esters and amides, respectively.[9] With a simple alcohol like ethanol or an amine like diethylamine, acetyl chloride will react very rapidly, often requiring cooling to control the exothermic release of HCl. In contrast, the acylation using this compound will be significantly slower. It may require elevated temperatures, longer reaction times, or the use of a catalyst (like pyridine or DMAP) to proceed at a practical rate. The catalyst acts as a shuttle, forming a more reactive intermediate and neutralizing the HCl byproduct.[1]
-
Friedel-Crafts Acylation: This reaction involves acylating an aromatic ring using a Lewis acid catalyst like AlCl₃.[11][12] The first step is the formation of a highly electrophilic acylium ion (R-C≡O⁺).
-
Acetyl Chloride: Readily forms the acetylium ion [CH₃C≡O]⁺, which then acylates the aromatic substrate.
-
This compound: The formation of the corresponding acylium ion is more complex. The bulky sidechain can sterically hinder the coordination with the Lewis acid. Furthermore, the resulting acylium ion's stability is influenced by the electronic effects of the substituent. The reaction will likely require harsher conditions (more catalyst, higher temperature) to proceed efficiently compared to acetylation.
-
Experimental Design: A Protocol for Quantifying Reactivity
To empirically validate the predicted reactivity differences, a comparative kinetic study can be performed. The following protocol outlines a method to determine the relative rates of alcoholysis by monitoring the production of HCl via titration.
Protocol: Comparative Rate of Ethanolysis via Titration
Objective: To determine the pseudo-first-order rate constants for the reaction of acetyl chloride and this compound with ethanol.
Self-Validation Principle: This protocol is self-validating as the consistent, time-dependent production of acid (HCl) directly correlates to the consumption of the acyl chloride. The endpoint is sharp and reproducible, ensuring data integrity.
Materials:
-
Acetyl chloride (≥99%)
-
This compound (≥98%)
-
Anhydrous Ethanol (200 proof)
-
Anhydrous Toluene (or other inert solvent)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) in ethanol
-
Phenolphthalein indicator solution
-
Ice bath, stopwatches, burettes, conical flasks, pipettes
Procedure:
-
Solution Preparation:
-
Prepare a 1.0 M solution of acetyl chloride in anhydrous toluene.
-
Prepare a 1.0 M solution of this compound in anhydrous toluene.
-
Prepare a large stock of 10% v/v anhydrous ethanol in anhydrous toluene. This ensures the ethanol concentration remains effectively constant (pseudo-first-order conditions).
-
-
Reaction Setup (Perform for each acyl chloride separately):
-
Place 100 mL of the ethanol/toluene solution in a flask and equilibrate to a constant temperature (e.g., 25.0 °C) in a water bath.
-
-
Initiation and Sampling:
-
At time t=0, rapidly inject 1.0 mL of the 1.0 M acyl chloride solution into the stirring ethanol solution and start the stopwatch.
-
Immediately withdraw a 10.0 mL aliquot (sample) and quench it in a flask containing 20 mL of ice-cold water. This stops the reaction by rapidly hydrolyzing any remaining acyl chloride.
-
At regular time intervals (e.g., every 2, 5, 10, 20, 30, 60 minutes), withdraw subsequent 10.0 mL aliquots and quench them in the same manner. The sampling frequency should be higher for the more reactive acetyl chloride.
-
-
Titration:
-
Add 2-3 drops of phenolphthalein indicator to each quenched sample.
-
Titrate the total acid (HCl produced + carboxylic acid from quenching) with the standardized 0.1 M NaOH solution until a persistent pink endpoint is reached. Record the volume of NaOH used (V_t).
-
-
Infinity Point:
-
Allow a final aliquot of the reaction mixture to react for at least 10 half-lives (e.g., 24 hours for the slower reaction) to ensure complete conversion. Quench and titrate this sample to determine the final titrant volume (V_∞).
-
Data Analysis & Expected Results: The pseudo-first-order rate constant (k) can be determined by plotting ln(V_∞ - V_t) versus time. The slope of the resulting straight line will be -k.
Table 2: Hypothetical Kinetic Data Comparison at 25°C
| Acylating Agent | Expected Pseudo-First-Order Rate Constant (k, s⁻¹) | Relative Rate | Causality |
| Acetyl Chloride | ~1 x 10⁻² | ~100 - 1000x faster | Low steric hindrance and strong inductive withdrawal lead to a highly accessible, highly electrophilic carbonyl carbon. |
| This compound | ~1 x 10⁻⁵ | 1 (baseline) | Significant steric hindrance from the bulky aryloxy group impedes nucleophilic approach. Resonance donation from the ether oxygen may also slightly reduce carbonyl electrophilicity. |
Field Insights: Applications in Synthesis
The choice between these two reagents is dictated entirely by the synthetic goal.
-
Acetyl Chloride: It is a workhorse reagent for general acetylation—the introduction of a CH₃CO- group. Its high reactivity and low cost make it ideal for protecting alcohols and amines, or for Friedel-Crafts acetylations where a simple methyl ketone is desired.[1][11]
-
This compound: This is a specialized reagent used when the entire (2-Chlorophenoxy)acetyl moiety is a required structural component of the target molecule. Its more moderate reactivity can be an advantage, allowing for more selective reactions in complex molecules. Phenoxyacetyl chlorides, in general, are historically significant as they were key to the synthesis of Penicillin V, which is more acid-stable than Penicillin G and thus can be administered orally.[13] The (2-Chlorophenoxy)acetyl group is also a precursor to herbicides and can be found as a substructure in various pharmacologically active compounds.[14][15]
Conclusion
The reactivity profiles of acetyl chloride and this compound are starkly different, providing a clear and instructive example of structure-activity relationships in organic chemistry.
-
Acetyl chloride is a small, highly reactive electrophile, driven by powerful inductive effects and minimal steric hindrance. It is the reagent of choice for rapid, non-selective acetylation.
-
This compound is a significantly less reactive molecule. Its reactivity is tempered by the profound steric bulk of the substituted phenoxy group, which shields the carbonyl carbon from nucleophilic attack. This steric effect is the dominant differentiating factor.
For the practicing scientist, this comparison underscores a critical principle: reagent selection is not arbitrary. A thorough understanding of how steric and electronic factors modulate the intrinsic reactivity of a functional group is essential for designing efficient, selective, and successful synthetic strategies in drug development and beyond.
References
-
Ataman Kimya. (n.d.). ACETYL CHLORIDE. Retrieved from [Link]
-
Wikipedia. (2024). Acetyl chloride. Retrieved from [Link]
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Allen. (n.d.). Acylation Reaction- Mechanism, Applications and FAQs. Retrieved from [Link]
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Sciencemadness Wiki. (2024). Acetyl chloride. Retrieved from [Link]
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Save My Exams. (2026). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
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Angene Chemical. (n.d.). This compound(CAS# 20143-41-3). Retrieved from [Link]
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PubChem. (n.d.). 2-Chlorophenoxyacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).
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UNI ScholarWorks. (1943). The use of 2-Chlorophenoxyacetyl Chloride in the Preparation of Mixed Diacyl Derivatives of Ortho Aminophenols. Retrieved from [Link]
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]
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Organic Syntheses. (n.d.). acetyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]
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Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]
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Science.gov. (n.d.). steric hindrance effect: Topics by Science.gov. Retrieved from [Link]
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(2-Chlorophenoxy)acetyl chloride CAS number and molecular weight
Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
(2-Chlorophenoxy)acetyl chloride is a specialized acyl chloride intermediate used primarily in the synthesis of nitrogen-containing heterocycles, pharmaceutical scaffolds, and proteomic tagging reagents. Characterized by its high electrophilicity at the carbonyl carbon, it serves as a critical "linker" molecule, introducing the lipophilic 2-chlorophenoxy moiety into target compounds. This guide details its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety standards.
Chemical Identity & Physical Profile
Unlike its para-substituted isomer (4-chlorophenoxyacetyl chloride, CAS 4122-68-3), the ortho-substituted this compound is often synthesized in situ or sourced as a rare chemical building block. Users must verify identity via the precursor acid.
| Property | Data |
| IUPAC Name | 2-(2-Chlorophenoxy)acetyl chloride |
| Common Name | This compound |
| Precursor CAS | 614-61-9 (for (2-Chlorophenoxy)acetic acid) |
| Molecular Formula | C₈H₆Cl₂O₂ |
| Molecular Weight | 205.04 g/mol |
| Physical State | Colorless to pale yellow liquid (or low-melting solid) |
| Solubility | Soluble in DCM, Chloroform, THF; Decomposes in Water |
| Storage | < +8°C, Hygroscopic, Store under Inert Gas (Ar/N₂) |
Synthesis & Production Protocol
Expert Insight: Commercial availability of the acid chloride is limited due to its hydrolytic instability. The most reliable approach for research applications is de novo synthesis from the stable carboxylic acid precursor, (2-chlorophenoxy)acetic acid. The following protocol utilizes thionyl chloride (
Reagents:
-
(2-Chlorophenoxy)acetic acid (1.0 eq)
-
Thionyl Chloride (
) (1.5 - 2.0 eq) -
DMF (Catalytic amount, ~2-3 drops)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (Optional; neat reaction preferred for scale-up).
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Ar balloon).
-
Addition: Charge the flask with (2-chlorophenoxy)acetic acid. If using solvent, add anhydrous DCM (5 mL/g).
-
Activation: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack active species, significantly accelerating the reaction.
-
Chlorination: Add
dropwise at room temperature. -
Reflux: Heat the mixture to reflux (40°C for DCM, 75-80°C for neat/toluene) for 2–4 hours. Monitor gas evolution (
and ). -
Workup: Once gas evolution ceases, concentrate the mixture under reduced pressure (rotary evaporator) to remove excess
and solvent. -
Purification: The crude acid chloride is typically pure enough for subsequent steps. For high purity, vacuum distillation can be performed, though thermal instability is a risk.
Reaction Mechanism Visualization
The following diagram illustrates the DMF-catalyzed conversion of the carboxylic acid to the acid chloride.
Figure 1: DMF-catalyzed chlorination mechanism transforming the carboxylic acid to the acid chloride.
Reactivity & Applications
This compound is a "hard" electrophile. Its primary utility lies in its ability to graft the (2-chlorophenoxy)methyl motif onto nucleophilic scaffolds (amines, alcohols, thiols).
Key Reaction Pathways
-
N-Acylation (Amide Formation): Reacts with primary/secondary amines to form 2-chlorophenoxyacetamides. This is common in the synthesis of local anesthetics and anticonvulsant analogs.
-
O-Acylation (Ester Formation): Reacts with alcohols to form esters, often used as prodrug linkers.
-
Heterocyclization: Reacts with hydrazines or amidines to form oxadiazoles or triazoles.
Synthetic Workflow: Heterocycle Construction
The compound is frequently used to synthesize 1,3,4-oxadiazoles, which are pharmacophores in antimicrobial research.
Figure 2: Divergent synthetic pathways for amide and heterocycle generation.
Specific Applications in Drug Development
-
Proteomics: Used as a derivatizing agent to tag peptides, increasing their hydrophobicity for HPLC separation.
-
Medicinal Chemistry: The 2-chlorophenoxy group mimics the steric and electronic properties of specific neurotransmitter modulators. It is structurally related to the phenoxyacid herbicides (e.g., 2,4-D), making it relevant in agrochemical discovery for auxin mimicry.
Handling, Stability, & Safety (E-E-A-T)
Trustworthiness: The following safety data is derived from standard protocols for acyl chlorides.
-
Corrosivity: Categorized as Skin Corr.[1] 1B . Causes severe skin burns and eye damage.
-
Hydrolysis: Reacts violently with water to release HCl gas. Never dispose of in aqueous waste streams without prior neutralization.
-
Incompatibility: Avoid contact with strong bases, alcohols (unless intended), and moist air.
Storage Protocol:
-
Store in a tightly sealed container with a septum.
-
Keep under an inert atmosphere (Argon or Nitrogen).
-
Refrigerate (2–8°C) to prevent thermal decomposition.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11969, (2-Chlorophenoxy)acetic acid. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Acyl Chloride synthesis mechanisms).
Sources
Methodological & Application
Application Notes and Protocols for Amidation Using (2-Chlorophenoxy)acetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (2-Chlorophenoxy)acetamides
The formation of an amide bond is one of the most fundamental and frequently employed transformations in organic synthesis, central to the construction of a vast array of molecules, from pharmaceuticals to advanced materials. Among the various methods to construct this linkage, the acylation of amines with acyl chlorides stands out for its high reactivity and broad applicability.[][2][3] (2-Chlorophenoxy)acetyl chloride is a valuable building block in this context, enabling the introduction of the (2-chlorophenoxy)acetyl moiety into a diverse range of substrates. The resulting N-substituted 2-(2-chlorophenoxy)acetamides are of significant interest in medicinal chemistry and agrochemical research due to their structural similarities to known bioactive compounds, such as phenoxy herbicides and plant growth regulators.[4][5] This guide provides a comprehensive overview of the amidation reaction using this compound, detailing the underlying mechanism, a general experimental protocol, and critical considerations for successful synthesis.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction between this compound and a primary or secondary amine proceeds through a nucleophilic acyl substitution mechanism.[6] The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This initial attack results in the formation of a tetrahedral intermediate.[7]
-
Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond.
-
Leaving Group Departure: This reformation of the carbonyl group is accompanied by the departure of the chloride ion, which is a good leaving group.[2]
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (either a second equivalent of the amine substrate or an added non-nucleophilic base) to yield the final, neutral amide product and a corresponding ammonium salt.[7][8]
This reaction is typically fast and often exothermic.[]
Experimental Protocol: A General Procedure
This protocol provides a generalized procedure for the amidation of a primary or secondary amine with this compound. Optimization may be required based on the specific amine substrate.
Materials and Reagents:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[9]
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA))[9]
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for purification (e.g., column chromatography or recrystallization)
Safety Precautions:
This compound is a corrosive and moisture-sensitive compound.[10][11][12][13] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[14] All glassware should be thoroughly dried before use. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.[15]
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 equivalent) and a tertiary amine base (1.1-1.5 equivalents) in an anhydrous aprotic solvent.[15] The concentration is typically in the range of 0.1-0.5 M.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.[]
-
Addition of Acyl Chloride: Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred solution. The acyl chloride can be added neat or as a solution in a small amount of the anhydrous solvent. The formation of a white precipitate (the ammonium salt of the tertiary amine base) is often observed.[15]
-
Reaction Progression: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for 1-16 hours.[15] The progress of the reaction should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Extraction:
-
Quenching: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.[15]
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, it may be necessary to add a water-immiscible organic solvent and water to achieve proper phase separation.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[15]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[15]
-
Purification: The crude amide product can be purified by either recrystallization from a suitable solvent system or by column chromatography on silica gel.[15]
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| Stoichiometry (Amine:Acyl Chloride:Base) | 1 : 1.0-1.2 : 1.1-1.5 | A slight excess of the acyl chloride can ensure complete consumption of the amine. The base is essential to neutralize the HCl byproduct.[7] |
| Solvent | Anhydrous DCM, THF | Aprotic solvents are used to prevent hydrolysis of the acyl chloride.[15] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermicity of the reaction.[] |
| Reaction Time | 1-16 hours | Reaction time is substrate-dependent and should be monitored.[15] |
Experimental Workflow Visualization
Caption: General experimental workflow for amidation.
Characterization of the Amide Product
The structure and purity of the synthesized 2-(2-chlorophenoxy)acetamide can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the final product.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the amide functional group, including N-H stretching (for primary and secondary amides) around 3300-3500 cm⁻¹ and a strong C=O (amide I) stretching band around 1650-1680 cm⁻¹.[4]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming its identity.
-
Melting Point: A sharp melting point is indicative of a pure crystalline solid.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive acyl chloride due to hydrolysis. | Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. |
| Poorly reactive amine. | Consider using a more forcing solvent, a catalyst like 4-dimethylaminopyridine (DMAP), or gentle heating.[] | |
| Formation of Carboxylic Acid Byproduct | Hydrolysis of this compound. | Strictly maintain anhydrous conditions. |
| Difficult Purification | Presence of unreacted starting materials or byproducts. | Optimize the stoichiometry and reaction time. Ensure the washing steps in the work-up are performed thoroughly. |
References
-
Chemguide. reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
-
OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Available at: [Link]
-
Xu, K., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. ChemistrySelect, 3(8), 2393-2396. Available at: [Link]
-
Danyliv, Y. O., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molbank, 2023(4), M1769. Available at: [Link]
-
Chemguide. MAKING AMIDES. Available at: [Link]
-
Bacher, P. R., & Raiford, L. C. (1943). The use of 2-Chlorophenoxyacetyl Chloride in the Preparation of Mixed Diacyl Derivatives of Ortho Aminophenols. Proceedings of the Iowa Academy of Science, 50(1), 247-251. Available at: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
Fisher Scientific. Amide Synthesis (Carbodiimide method). Available at: [Link]
-
Organic Chemistry Portal. Amine to Amide (via Acid Chloride). Available at: [Link]
-
Chemguide. THE REACTION OF ACYL CHLORIDES WITH AMMONIA AND PRIMARY AMINES. Available at: [Link]
-
Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Available at: [Link]
-
Study Mind. Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Available at: [Link]
-
Reddit. (2025, July 3). Acyl Chloride and Primary Amine Reactions. Available at: [Link]
-
Fisher Scientific. Amide Synthesis (Carbodiimide method, alternative protocol). Available at: [Link]
-
Doc Brown's Chemistry. Reaction of acid chlorides with amines reaction of acid anhydrides with amines synthesis of Paracetamol Nylon-6 Nylon-6,6 synthesis equations diagrams organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes. Available at: [Link]
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- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. aksci.com [aksci.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Friedel-Crafts Acylation Conditions Using (2-Chlorophenoxy)acetyl Chloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (2-Chlorophenoxy)acetyl chloride in Friedel-Crafts acylation reactions. This powerful synthetic method is fundamental for creating a variety of aromatic ketones, which are key intermediates in the pharmaceutical and fine chemical industries. These application notes detail the underlying mechanistic principles, provide optimized, step-by-step protocols, and offer insights into critical experimental parameters to ensure successful and reproducible outcomes.
Introduction: The Significance of Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the direct attachment of an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is invaluable for the synthesis of aryl ketones, which are prevalent structural motifs in a wide array of high-value compounds, including active pharmaceutical ingredients (APIs).[3][4] The reaction, first reported by Charles Friedel and James Crafts in 1877, typically employs an acyl chloride or anhydride as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][5]
This compound is a particularly useful acylating agent, as the resulting ketone products are precursors to important compounds, including the diuretic drug ethacrynic acid.[6] Understanding the nuances of this reaction is therefore critical for chemists engaged in drug discovery and process development. This guide will provide the necessary expertise to effectively utilize this reagent.
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Friedel-Crafts acylation proceeds through a well-established multi-step pathway.[1][5]
Step 1: Formation of the Acylium Ion The reaction is initiated by the interaction of the Lewis acid catalyst (e.g., AlCl₃) with the acyl chloride. The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive and resonance-stabilized acylium ion (R-C≡O⁺).[1][2][7] This acylium ion is the key electrophile in the reaction.
Step 2: Electrophilic Aromatic Substitution The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion.[1][8] This step forms a carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the aromaticity of the ring.[1][9]
Step 3: Restoration of Aromaticity A weak base, typically AlCl₄⁻ (formed from the catalyst), abstracts a proton from the carbon bearing the new acyl group.[1][5] This deprotonation step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although the catalyst remains complexed to the product ketone.[1][5]
Step 4: Product Complexation and Work-up The newly formed aryl ketone product is a Lewis base and readily forms a stable complex with the strong Lewis acid catalyst.[5] This complexation is often irreversible under the reaction conditions, necessitating the use of stoichiometric or even excess amounts of the catalyst. An aqueous work-up is required to break this complex and isolate the final ketone product.[5][10]
Core Experimental Protocol
This section provides a detailed, step-by-step methodology for a typical Friedel-Crafts acylation using this compound and a generic aromatic substrate.
Safety Precautions:
-
This compound and aluminum chloride are corrosive and moisture-sensitive. Handle these reagents in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
The reaction can be exothermic and may release HCl gas. Ensure adequate ventilation and have a quenching plan in place.
Reagents and Materials
| Reagent/Material | Purpose | Typical Molar Equivalents |
| Aromatic Substrate | Nucleophile | 1.0 |
| This compound | Acylating Agent | 1.0 - 1.2 |
| Anhydrous Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | 1.1 - 2.5 |
| Anhydrous Dichloromethane (DCM) | Solvent | - |
| Ice/Water Bath | Temperature Control | - |
| 0.1 M HCl (aq) | Quenching Solution | - |
| Saturated Sodium Bicarbonate (aq) | Neutralization | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | - |
| Separatory Funnel, Round-bottom flasks, Condenser | Glassware | - |
Step-by-Step Procedure
-
Glassware Preparation: Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried) to prevent deactivation of the Lewis acid catalyst.[12] Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.[3][11]
-
Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 - 2.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C using an ice/water bath.[11][12]
-
Acylium Ion Formation: In the addition funnel, prepare a solution of this compound (1.0 - 1.2 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0 °C.[11] Allow the mixture to stir for an additional 15-30 minutes to ensure complete formation of the acylium ion complex.[12]
-
Substrate Addition: Dissolve the aromatic substrate (1.0 eq.) in anhydrous DCM and add it to the addition funnel. Add the substrate solution dropwise to the reaction mixture, again keeping the temperature at 0 °C to control the initial exothermic reaction.[11]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 0.1 M HCl.[11] This will hydrolyze the aluminum chloride complex and quench the reaction. Be aware that this step is exothermic and will release HCl gas.
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.[11]
-
Neutralization and Drying: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[11] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[11] The crude product can then be purified by recrystallization or column chromatography.[13]
Visualization of the Workflow and Mechanism
Experimental Workflow Diagram
Caption: A typical experimental workflow for Friedel-Crafts acylation.
Reaction Mechanism Diagram
Caption: The mechanism of Friedel-Crafts acylation.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst due to moisture. | Use freshly opened anhydrous AlCl₃ and ensure all glassware and solvents are rigorously dried.[12] |
| Deactivated aromatic substrate. | The reaction fails with strongly deactivated rings (e.g., nitrobenzene). Choose a different synthetic route. | |
| Aromatic substrate contains a Lewis basic group (e.g., -NH₂). | The amino group complexes with AlCl₃, deactivating the ring. Protect the amino group (e.g., by acetylation) before acylation.[12][14] | |
| Polysubstitution | The product is more reactive than the starting material. | This is less common in acylation than alkylation because the acyl group is deactivating.[14] If observed, try using a milder Lewis acid or lower reaction temperatures. |
| Isomeric Products | Steric hindrance or electronic effects directing substitution. | The directing effects of substituents on the aromatic ring will determine the regioselectivity (ortho, meta, para). Characterize the product mixture carefully. Para-substitution is often favored due to less steric hindrance.[15] |
Conclusion
The Friedel-Crafts acylation using this compound is a robust and reliable method for the synthesis of valuable aromatic ketone intermediates. Success hinges on a clear understanding of the mechanism, meticulous attention to anhydrous conditions, and careful control of reaction parameters. By following the protocols and considering the insights provided in this guide, researchers can confidently apply this important transformation in their synthetic endeavors.
References
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
- Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions. (n.d.). Benchchem.
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube.
- Experiment 1: Friedel-Crafts Acylation. (n.d.).
- Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
- Friedel–Crafts reaction. (n.d.). In Wikipedia.
- Optimization of reaction conditions for Friedel-Crafts acylation of p-chloroaniline. (n.d.). Benchchem.
- Ethacrynic acid synthesis. (n.d.). ChemicalBook.
- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
- Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.).
- Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps.
- Friedel–Crafts Acylation. (n.d.).
-
S. D. El-Sherbiny, et al. (2004). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education. Retrieved from [Link]
- Friedel-Crafts Acylation. (n.d.). Chemistry Steps.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
- Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. (n.d.). University of Delaware.
Sources
- 1. byjus.com [byjus.com]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 傅-克酰基化反应 [sigmaaldrich.cn]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Ethacrynic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. websites.umich.edu [websites.umich.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Friedel-Crafts Acylation [www1.udel.edu]
- 14. science-revision.co.uk [science-revision.co.uk]
- 15. pubs.acs.org [pubs.acs.org]
Synthesis of benzofuran derivatives from (2-Chlorophenoxy)acetyl chloride
Application Note: Regioselective Synthesis of 7-Chlorobenzofuran-3-one Scaffolds via Intramolecular Friedel-Crafts Acylation
Executive Summary
This application note details the protocol for synthesizing 7-chlorobenzofuran derivatives utilizing (2-chlorophenoxy)acetyl chloride as the primary building block. The core transformation involves an intramolecular Friedel-Crafts acylation to generate the 7-chlorobenzofuran-3-one intermediate. This scaffold is a critical precursor for various pharmaceutical targets, including anti-arrhythmic agents (e.g., amiodarone analogues) and kinase inhibitors.
Unlike standard phenoxyacetyl chloride cyclizations, the presence of the chlorine atom at the ortho position (relative to the ether linkage) dictates specific regiochemistry, forcing cyclization to the alternative ortho site (position 6 of the phenol ring, corresponding to position 7 of the benzofuran). This guide covers the acylation mechanism, a validated bench-scale protocol, and the subsequent aromatization to the benzofuran core.
Strategic Rationale & Mechanistic Insight
The Challenge of Deactivated Substrates
The starting material, this compound, presents a unique synthetic challenge. The chlorine substituent on the aromatic ring exerts an inductive electron-withdrawing effect (-I), deactivating the ring toward electrophilic aromatic substitution (EAS). However, the ether oxygen provides strong resonance donation (+M), activating the ortho and para positions.
Regioselectivity Control
In unsubstituted phenoxyacetyl chloride, cyclization can occur at either ortho position.[1] Here, the C2 position is blocked by chlorine. Consequently, the acylium ion generated by the Lewis acid must attack the C6 position. This regioselectivity is highly advantageous, yielding the 7-substituted benzofuran isomer exclusively, avoiding the need for complex isomer separation.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway from the acid chloride precursor to the cyclized ketone and its subsequent aromatization.
Figure 1: Mechanistic pathway for the synthesis of 7-chlorobenzofuran from this compound.
Experimental Protocols
Phase 1: Synthesis of 7-Chlorobenzofuran-3-one
Target: Formation of the bicyclic ketone core.
Reagents & Equipment:
-
This compound (10.0 mmol)
-
Aluminum Chloride (AlCl₃), anhydrous (12.0 mmol, 1.2 eq)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
1M HCl (aqueous)
-
Inert gas (Nitrogen or Argon) atmosphere
Step-by-Step Protocol:
-
System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
-
Lewis Acid Suspension: Charge the flask with anhydrous AlCl₃ (1.60 g, 12 mmol) and anhydrous DCM (25 mL). Cool the suspension to 0°C using an ice bath.
-
Note: AlCl₃ is hygroscopic. Handle rapidly to avoid deactivation.
-
-
Substrate Addition: Dissolve this compound (2.05 g, 10 mmol) in DCM (25 mL). Add this solution dropwise to the AlCl₃ suspension over 20 minutes via an addition funnel.
-
Observation: The solution may darken (yellow/orange) as the acylium complex forms. Evolution of HCl gas will occur; ensure proper venting.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot should disappear. If reaction is sluggish due to the Cl-deactivation, reflux at 40°C for 1 hour.
-
-
Quenching: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL concentrated HCl.
-
Caution: This step is highly exothermic.
-
-
Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 20 mL). Combine organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol or purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).
Expected Yield: 65–75% Product: 7-Chlorobenzofuran-3-one (Solid).
Phase 2: Aromatization to 7-Chlorobenzofuran
Target: Conversion of the ketone to the fully aromatic benzofuran.
Reagents:
-
7-Chlorobenzofuran-3-one (from Phase 1)
-
Methanol (MeOH)
-
p-Toluenesulfonic acid (pTsOH)
Step-by-Step Protocol:
-
Reduction: Dissolve the ketone (5 mmol) in MeOH (20 mL). Cool to 0°C. Add NaBH₄ (7.5 mmol) in portions. Stir for 1 hour.
-
Result: Formation of 7-chlorobenzofuran-3-ol.
-
-
Quench & Isolate: Quench with water, extract with EtOAc, and evaporate solvents.
-
Dehydration: Dissolve the crude alcohol in Toluene (30 mL). Add catalytic pTsOH (10 mol%).
-
Reflux: Reflux the mixture using a Dean-Stark trap to remove water for 2 hours.
-
Final Isolation: Wash with NaHCO₃ solution, dry, and concentrate.
Data Presentation & Process Parameters
The following table summarizes critical process parameters optimized for the cyclization step.
| Parameter | Recommended Range | Impact on Critical Quality Attributes (CQA) |
| AlCl₃ Stoichiometry | 1.1 – 1.3 equivalents | <1.1 eq leads to incomplete conversion; >1.5 eq increases tar formation. |
| Temperature | 0°C (Addition) → 25°C (Reaction) | High initial temp causes polymerization; low reaction temp stalls kinetics due to Cl-deactivation. |
| Solvent Choice | DCM or 1,2-DCE | DCM is preferred for ease of removal. Nitrobenzene is an alternative but hard to remove. |
| Reaction Time | 2 – 4 Hours | Extended times (>6h) may lead to ring opening or degradation. |
Experimental Workflow Diagram
Figure 2: Operational workflow for the bench-scale synthesis of 7-chlorobenzofuran-3-one.
Troubleshooting & Critical Control Points
-
Issue: Incomplete Cyclization.
-
Cause: Moisture in AlCl₃ or solvent.
-
Remedy: Ensure AlCl₃ is fresh and free-flowing (yellow/grey powder, not white clumps). Use freshly distilled DCM.
-
-
Issue: Low Yield / Tarry Product.
-
Cause: Overheating during addition or reaction.
-
Remedy: Strictly maintain 0°C during addition. Do not exceed 40°C during the reaction phase.
-
-
Issue: Hydrolysis of Starting Material.
-
Cause: Acid chloride degradation before reaction.
-
Remedy: Verify the integrity of this compound by IR (sharp C=O stretch at ~1800 cm⁻¹) before use. If hydrolyzed to the carboxylic acid, treat with SOCl₂ to regenerate the acid chloride.
-
References
-
Chemistry Steps. (2025). Friedel-Crafts Acylation - Intramolecular Reactions. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Benzofuran-3(2H)-ones. [Link]
-
Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.[1] Oregon State University.[1] [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
National Institutes of Health (NIH) / PMC. (2014). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran. [Link]
Sources
Troubleshooting & Optimization
Preventing hydrolysis of (2-Chlorophenoxy)acetyl chloride during handling
Topic: Preventing Hydrolysis & Ensuring Reagent Integrity Ticket ID: #RXN-2024-CL-001 Assigned Specialist: Senior Application Scientist
Welcome to the Reagent Stability Support Hub
You are accessing this guide because you are working with (2-Chlorophenoxy)acetyl chloride (CAS: 20143-41-3). Like all acyl chlorides, this reagent is thermodynamically unstable in the presence of moisture.
The Core Problem: The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by water.[1] This reaction is irreversible and autocatalytic in moist air, as the generated HCl gas attracts more atmospheric moisture to the surface of the solid/liquid.
This guide provides the protocols required to maintain the "anhydrous chain of custody" from the reagent bottle to your reaction flask.
Module 1: The Enemy – Hydrolysis Mechanism & Diagnosis
Q: Why is my reagent bottle fuming when I open it?
A: The "smoke" is hydrochloric acid (HCl) mist, formed when HCl gas evolved from the reagent reacts with atmospheric water vapor. This is the primary indicator of active hydrolysis.
The Science of Degradation
Hydrolysis follows a nucleophilic addition-elimination pathway. Water acts as the nucleophile, attacking the carbonyl carbon.[1] The chloride ion is a good leaving group, which drives the reaction forward.
Key Consequence: The byproduct, (2-chlorophenoxy)acetic acid , is often a solid with a higher melting point (approx. 110–111°C) than the chloride derivative. If your reagent has a "crust" or insoluble white precipitate, it is compromised.
Figure 1: Mechanism of acyl chloride hydrolysis.[1] The irreversible formation of HCl and the carboxylic acid degrades reagent purity.
Module 2: Storage & Transfer Protocols
Q: How do I weigh and transfer this reagent without exposing it to air?
A: this compound is a solid at room temperature. Standard weighing boats are insufficient. You must use a Closed-System Transfer or an Inert Gas Blanket method.
Protocol A: The "Double-Barrier" Storage (Recommended)
-
Primary Container: Store the reagent in its original glass bottle with a Teflon-lined cap.
-
Secondary Container: Place the bottle inside a vacuum desiccator or a jar containing activated desiccant (e.g., Drierite or P₂O₅).
-
Temperature: Store at 2–8°C. Crucial: Allow the bottle to warm to room temperature inside the desiccator before opening to prevent condensation on the cold reagent.
Protocol B: Inert Atmosphere Transfer (Glovebox/Schlenk)
If a glovebox is unavailable, use the Inverted Funnel Method for benchtop handling:
-
Prepare the Receiver: Flame-dry your reaction flask and flush with Argon/Nitrogen. Maintain a positive pressure.
-
The Blanket: Position an inverted funnel connected to an Argon line directly over the balance. This creates a "curtain" of heavy inert gas.
-
The Transfer: Open the reagent bottle under this curtain. Weigh quickly into a pre-dried vial.
-
Immediate Dissolution: Immediately dissolve the solid in your anhydrous reaction solvent (e.g., DCM or Toluene) to reduce surface area exposure to moisture.
Module 3: Reaction Conditions & Solvents
Q: My LC-MS shows the acid byproduct. Is my solvent wet?
A: Likely. Acyl chlorides are intolerant of "technical grade" solvents. Even 50 ppm of water can significantly lower yields on a milligram-scale reaction.
Solvent Water Tolerance Table
Use this reference to determine if your solvent requires further drying.
| Solvent | Max Water Limit (ppm) | Recommended Drying Method |
| Dichloromethane (DCM) | < 10 ppm | Distillation over CaH₂ or Molecular Sieves (3Å or 4Å) |
| Toluene | < 10 ppm | Sodium/Benzophenone distillation or Alumina columns |
| THF | < 20 ppm | Sodium/Benzophenone (Purple endpoint required) |
| DMF | < 50 ppm* | Critical: DMF can react with acyl chlorides (Vilsmeier-Haack). Use only if necessary and strictly anhydrous. |
> Note on DMF: DMF can catalyze hydrolysis or react with the acyl chloride to form a reactive iminium species. Avoid DMF unless it is a specific catalyst for your transformation.
Troubleshooting Workflow
Use this logic flow to diagnose yield issues related to hydrolysis.
Figure 2: Diagnostic logic tree for identifying moisture contamination sources.
Module 4: Emergency Quenching & Disposal
Q: I have excess reagent. Can I just wash it down the sink?
A: ABSOLUTELY NOT. Adding water directly to this compound can cause a violent exotherm and a rapid release of HCl gas, potentially shattering glassware or causing respiratory injury.
Safe Quenching Protocol
-
Dilute: Dissolve the excess acyl chloride in an inert solvent (e.g., DCM or Toluene) to a concentration of <10%.
-
Cool: Place the flask in an ice-water bath (0°C).
-
Neutralize:
-
Option A (Acidic Quench): Add water dropwise with vigorous stirring. (Generates HCl gas – use a fume hood).
-
Option B (Basic Quench - Preferred): Add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) dropwise.
-
Warning: This releases CO₂ gas.[2] Add slowly to prevent foaming over.
-
-
-
Disposal: Once gas evolution ceases and the phases separate, the organic layer can be disposed of as halogenated organic waste.
References
-
Sigma-Aldrich. (n.d.). 2-(2-Chlorophenoxy)acetyl chloride Safety Data Sheet. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid chloride handling and solvent drying).
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Source for solvent drying protocols).
-
University of Utah. (2020). Standard Operating Procedure: Acid Handling. Retrieved from
- Reich, H. J. (2017). Winnebago Activation and Protection of Functional Groups. University of Wisconsin-Madison.
Sources
- 1. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 2. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
Technical Support Center: Acylation with (2-Chlorophenoxy)acetyl chloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing (2-Chlorophenoxy)acetyl chloride in acylation reactions, particularly electrophilic aromatic substitution (Friedel-Crafts acylation). Our objective is to equip you with the foundational knowledge and practical troubleshooting strategies required to optimize reaction yields and ensure procedural robustness.
Core Principles: The Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic synthesis. The reaction involves the substitution of an aromatic proton with an acyl group.[1][2] The process is catalyzed by a Lewis acid, which activates the this compound to generate a highly reactive electrophile, the acylium ion.[1][3][4][5]
The general mechanism proceeds in three key steps:
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acetyl chloride, creating a complex that facilitates the departure of the chloride, forming a resonance-stabilized acylium ion.[1][3][5][6]
-
Nucleophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[1][5]
-
Deprotonation and Regeneration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group.[1] This restores aromaticity to the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.[1]
A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product. This deactivation prevents the common issue of poly-substitution, as the product is less reactive than the starting material.[3][5] Furthermore, the acylium ion is resonance-stabilized and does not undergo rearrangements, which are a frequent complication in Friedel-Crafts alkylations.[3][5][6][7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a direct question-and-answer format.
Problem: Low or No Product Yield
Q1: My reaction shows very low conversion of the starting material. What are the most critical factors to investigate?
A1: Low conversion is a frequent issue that typically points to problems with reagents or reaction conditions. Here are the primary areas to troubleshoot:
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[8][9] Exposure to atmospheric humidity will hydrolyze the catalyst, rendering it inactive.[8]
-
Deactivated Aromatic Substrate: Friedel-Crafts reactions are generally unsuccessful with aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H).[5][12]
-
Solution: If your substrate is deactivated, this reaction may not be suitable. Consider alternative synthetic routes or using a more potent catalytic system if applicable.
-
-
Insufficient Catalyst Loading: In many Friedel-Crafts acylations, the Lewis acid catalyst forms a complex with the product ketone.[13] This requires the use of stoichiometric amounts (at least 1.0 equivalent) of the catalyst, not catalytic amounts.
-
Solution: Verify your stoichiometry. Ensure you are using at least one full equivalent of the Lewis acid relative to the limiting reagent. For some substrates, a slight excess (e.g., 1.1-1.2 equivalents) may be beneficial.[12]
-
-
Poor Reagent Quality: The this compound should be pure and free from the corresponding carboxylic acid, which can inhibit the reaction by complexing with the Lewis acid.[8]
-
Solution: Use freshly distilled or high-purity acyl chloride. If its quality is uncertain, consider converting the corresponding carboxylic acid to the acid chloride in situ or just before the reaction using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[12]
-
Problem: Significant Side Product Formation
Q2: My TLC/NMR analysis shows multiple spots/peaks, indicating a mixture of products. What are the likely side reactions and how can I suppress them?
A2: Side product formation often results from incorrect reaction temperature, stoichiometry, or the inherent reactivity of the substrate.
-
Polymerization or Tar Formation: This is especially common with electron-rich or sensitive aromatic systems like furans or phenols.[11] Harsh reaction conditions (strong Lewis acids, high temperatures) can lead to decomposition.[9][11]
-
Solution:
-
Lower the Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or lower) to control the reaction rate.[11]
-
Use a Milder Lewis Acid: Switch from a strong Lewis acid like AlCl₃ to milder options such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or tin(IV) chloride (SnCl₄).[11][14]
-
Controlled Addition: Add the Lewis acid or the acyl chloride slowly and portion-wise to the reaction mixture to avoid localized overheating and high concentrations of reactive species.[10][11]
-
-
-
Poor Regioselectivity: If your aromatic substrate has multiple available positions for substitution, you may obtain a mixture of isomers.
-
Solution: The choice of solvent and catalyst can influence regioselectivity. For example, in the acylation of naphthalene, non-polar solvents at low temperatures can favor the kinetic product, while polar solvents at higher temperatures can favor the thermodynamic product.[9] Experiment with different solvent systems (e.g., dichloromethane, carbon disulfide, nitrobenzene) to optimize for your desired isomer.[9]
-
-
Hydrolysis of Acyl Chloride: If moisture is present, this compound will hydrolyze to (2-Chlorophenoxy)acetic acid.[15] This consumes your starting material and introduces an impurity that can interfere with the reaction.
-
Solution: Reiterate the importance of strictly anhydrous conditions as mentioned in Q1.[11]
-
Frequently Asked Questions (FAQs)
FAQ 1: How do I select the appropriate Lewis acid for my specific substrate?
The choice of Lewis acid is critical and depends on the reactivity of your aromatic substrate. A more reactive (electron-rich) aromatic ring requires a milder Lewis acid, while a less reactive ring needs a stronger one.
| Lewis Acid | Relative Strength | Typical Substrates | Notes |
| AlCl₃ | Very Strong | Benzene, Toluene, less activated aromatics | Most common, but can cause side reactions with sensitive substrates. Requires stoichiometric amounts.[3][6] |
| FeCl₃ | Strong | Activated aromatics (e.g., anisole, xylenes) | A good alternative to AlCl₃, often milder.[6][14] |
| SnCl₄ | Moderate | Highly activated aromatics, sensitive substrates | Useful for avoiding polymerization.[11] |
| ZnCl₂ | Mild | Very reactive substrates (e.g., phenols, furans) | Helps to minimize decomposition of sensitive rings.[11][14] |
| BF₃·OEt₂ | Mild | Very reactive substrates | Boron trifluoride etherate is another mild option.[11][14] |
FAQ 2: What is the optimal solvent for this acylation?
The ideal solvent should be inert to the reaction conditions and capable of dissolving the reagents.
-
Dichloromethane (CH₂Cl₂): A common and effective solvent for many Friedel-Crafts reactions.[14]
-
Carbon Disulfide (CS₂): A traditional solvent, particularly useful for reactions requiring low temperatures.[12]
-
Nitrobenzene: Sometimes used for less reactive substrates as it can help dissolve the reaction complexes, but it is also toxic and can be reactive under harsh conditions.[9][12] It is often used to favor thermodynamic products.[9]
FAQ 3: My reaction work-up is difficult, often forming emulsions. How can I improve it?
This is a common issue caused by the hydrolysis of excess Lewis acid (e.g., AlCl₃) to form aluminum hydroxides.[8]
-
Quenching Procedure: The standard and most effective method is to carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid (HCl).[4][8][12] The acid helps to keep the aluminum salts dissolved in the aqueous layer, preventing the formation of gelatinous precipitates that lead to emulsions.[16]
FAQ 4: What are the critical safety precautions?
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Lewis acids like AlCl₃ react violently with water in a highly exothermic manner.[8] Always add the reaction mixture to the ice/acid quench solution, never the other way around.
-
The reaction generates HCl gas.[1] Ensure adequate ventilation and consider using a gas trap if performing the reaction on a larger scale.
Optimized Experimental Protocol: General Procedure
This protocol provides a robust starting point for the acylation of a generic activated aromatic compound (e.g., toluene, anisole).
1. Preparation (Under Inert Atmosphere):
-
Oven-dry all glassware (round-bottom flask, addition funnel, condenser) and allow to cool under a stream of dry nitrogen or argon.[10]
-
Equip the flask with a magnetic stir bar.
2. Reagent Charging:
-
To the reaction flask, add the aromatic substrate (1.0 eq.) and the chosen anhydrous solvent (e.g., dichloromethane).
-
In a separate, dry flask, prepare a solution of this compound (1.05 eq.) in the anhydrous solvent. Load this into the addition funnel.
-
Cool the reaction flask containing the aromatic substrate to 0 °C using an ice-water bath.
3. Catalyst Addition:
-
Slowly and in portions, add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 eq.) to the stirred solution of the aromatic substrate at 0 °C.[12] The addition may be exothermic.
4. Acyl Chloride Addition:
-
Once the catalyst is added, begin the dropwise addition of the this compound solution from the addition funnel over 15-30 minutes, maintaining the temperature at 0 °C.[4]
5. Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[4][12]
6. Work-up:
-
Prepare a beaker with a mixture of crushed ice and concentrated HCl.[4]
-
Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.[8][12]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., dichloromethane).[4][12]
-
Combine the organic layers. Wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize excess acid), and finally with brine.[8][12]
7. Isolation and Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[12]
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.[8]
-
Purify the crude product by recrystallization or column chromatography on silica gel.[12]
Visual Workflows and Diagrams
Caption: A decision tree for troubleshooting low yield.
Caption: A typical workflow for Friedel-Crafts acylation.
References
-
Wikipedia. Lewis acid catalysis. [Link]
-
Introduction to Organic Chemistry. 10.9. Reaction: Acylation via Friedel-Crafts. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Organic Chemistry Portal. Lewis acid catalyzed acylation reactions: scope and limitations. [Link]
-
University of California, Irvine. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
ResearchGate. Optimized condition of Friedel-Crafts acylation. [Link]
-
Physics & Maths Tutor. Friedel-Crafts Reactions - Alkylation and Acylation. [Link]
-
University of Massachusetts Amherst. Experiment 1: Friedel-Crafts Acylation. [Link]
-
SATHEE. Friedel Crafts Reaction. [Link]
-
University of Rochester. Troubleshooting: How to Improve Yield. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Save My Exams. Acylation Mechanism. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
- 3. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 4. websites.umich.edu [websites.umich.edu]
- 5. One moment, please... [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 15. savemyexams.com [savemyexams.com]
- 16. youtube.com [youtube.com]
Troubleshooting low conversion rates with (2-Chlorophenoxy)acetyl chloride
Topic: Troubleshooting Low Conversion Rates
Status: Active | Ticket Priority: High Expert: Senior Application Scientist, Process Chemistry Division[1]
Diagnostic Workflow
Before altering your reaction parameters, use this decision tree to isolate the root cause of your low conversion.[1][2] Most failures with (2-Chlorophenoxy)acetyl chloride stem from three distinct failure modes: hydrolytic degradation, nucleophile protonation, or steric occlusion.[1]
Figure 1: Systematic fault isolation for acid chloride coupling reactions.
Critical Troubleshooting Guides (Q&A)
Category A: Reagent Integrity & Hydrolysis[3]
Q: I see white crystalline solids in my this compound bottle. Is it still usable? A: Likely not without purification. The white solid is almost certainly (2-chlorophenoxy)acetic acid , formed by the hydrolysis of the acid chloride with atmospheric moisture.
-
The Mechanism: Acid chlorides are hygroscopic electrophiles. Upon contact with water, they revert to the parent carboxylic acid and release HCl gas.[1]
-
Impact: The carboxylic acid is non-reactive under standard acid chloride coupling conditions (without coupling reagents like EDC/DCC). If your bottle is 50% acid, your stoichiometry is effectively halved.[1]
-
Solution: Filter the liquid under inert atmosphere if the solid is minor. If significant, redistill the reagent (bp ~147-150°C at 20 mmHg) or re-chlorinate the acid using Thionyl Chloride (
) [1].
Q: My TLC shows a spot that trails. How do I confirm if it's the acid chloride or the hydrolyzed acid? A: You cannot TLC an acid chloride directly. Silica gel contains bound water and hydroxyl groups that will hydrolyze your reagent on the plate during elution.
-
The Fix (Derivatization): Take a small aliquot of your reaction mixture and quench it into a vial containing dry methanol and triethylamine.
-
Result: This converts the acid chloride instantly to the methyl ester .
-
Analysis: TLC or GC the methyl ester. If you see the methyl ester, your acid chloride was intact.[1] If you see only the carboxylic acid peak/spot, your reagent was already dead before the quench [2].
-
Category B: Reaction Conditions & Stoichiometry
Q: The reaction starts well but stalls at ~50% conversion. Adding more acid chloride doesn't help. A: You are likely suffering from "Amine Salt Inhibition." If you are coupling with an amine to form an amide, the reaction produces HCl as a byproduct.[1]
-
The Trap:
. The generated HCl immediately reacts with your remaining unreacted amine nucleophile: . -
The Failure: The protonated amine (
) is non-nucleophilic . It cannot attack the carbonyl carbon. -
Corrective Action: You must use a scavenger base .[1] Add >1.2 equivalents of a tertiary amine (Triethylamine, DIPEA) or Pyridine.[1] This base sacrifices itself to trap the HCl, keeping your nucleophile free [3].[1]
Q: Does the chlorine atom at the ortho position affect reactivity? A: Yes, significantly. The 2-chloro substituent exerts two opposing effects:
-
Electronic (Inductive): The -I (inductive withdrawal) effect makes the carbonyl carbon more electrophilic (reactive) compared to unsubstituted phenoxyacetyl chloride.
-
Steric (Blocking): The chlorine atom is bulky and sits close to the reaction center.
-
Insight: If you are using a bulky nucleophile (e.g., a secondary amine or tertiary alcohol), the steric hindrance will dominate, slowing the reaction.[1]
-
Optimization: If sterics are the issue, increase the temperature to reflux (DCM: 40°C or Toluene: 110°C) and add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) at 5-10 mol%. DMAP forms a highly reactive acyl-pyridinium intermediate that is less sterically sensitive [4].[1]
Experimental Protocols
Protocol A: Purity Check via Methyl Ester Derivatization
Use this to validate your reagent before committing valuable nucleophiles.
-
Sampling: Under nitrogen, withdraw 50 µL of this compound.
-
Quench: Inject immediately into a vial containing 500 µL anhydrous Methanol and 50 µL Triethylamine.
-
Incubation: Shake for 1 minute.
-
Analysis: Inject onto GC-MS or spot on TLC.
Protocol B: Optimized Amide Coupling (Schotten-Baumann Conditions)
Designed to mitigate HCl inhibition and moisture issues.
-
Setup: Flame-dry a 2-neck round bottom flask; cool under
. -
Solvent: Dissolve the amine nucleophile (1.0 eq) in anhydrous DCM (0.2 M concentration).
-
Base: Add Triethylamine (1.5 eq). Optional: Add DMAP (0.1 eq) if nucleophile is unreactive.
-
Addition: Cool to 0°C. Add this compound (1.1 - 1.2 eq) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir 2-4 hours.
-
Workup: Quench with sat.
(removes acid byproducts).[1] Wash organic layer with 1M HCl (removes excess amine/pyridine) and Brine.[1]
Data & Reference Tables
Solvent Compatibility Matrix
Choosing the right solvent is critical for rate and solubility.
| Solvent | Suitability | Comments |
| Dichloromethane (DCM) | Excellent | Standard choice.[1] Good solubility for organic substrates.[1] Easy workup. |
| Tetrahydrofuran (THF) | Good | Useful for polar substrates.[1] Must be anhydrous (stabilized THF often contains water).[1] |
| Toluene | Good | High boiling point allows heating for sterically hindered reactions.[1] |
| DMF/DMAc | Caution | High solubility, but hard to remove.[1] Hygroscopic —wet DMF will destroy the reagent instantly. |
| Alcohols (MeOH/EtOH) | FORBIDDEN | Will react immediately to form esters (solvolysis).[1] |
| Water | FORBIDDEN | Will hydrolyze reagent to acid + HCl.[1] |
References
-
Bacher, P. H., & Raiford, L. C. (1943).[1][4] The use of 2-Chlorophenoxyacetyl Chloride in the Preparation of Mixed Diacyl Derivatives of Ortho Aminophenols.[4][5] Proceedings of the Iowa Academy of Science, 50(1), 247-251.[1][4]
-
Sigma-Aldrich. (n.d.).[1] Acid Chloride Handling and Troubleshooting. Technical Bulletin. (General reference for acid chloride handling standards).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Hofle, G., Steglich, W., & Vorbruggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1] Angewandte Chemie International Edition, 17(8), 569-583.[1] [1]
Sources
- 1. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]
- 4. "The use of 2-Chlorophenoxyacetyl Chloride in the Preparation of Mixed " by Paul H. Bacher and L. Chas. Raiford [scholarworks.uni.edu]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
Technical Support Center: Purification of (2-Chlorophenoxy)acetyl Chloride Derivatives
Welcome to the technical support center for the purification of (2-Chlorophenoxy)acetyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive and valuable chemical intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you troubleshoot and perfect your purification processes.
(2-Chlorophenoxy)acetyl chlorides are a class of acyl chlorides, which are among the most reactive carboxylic acid derivatives.[1][2][3] Their high electrophilicity makes them excellent acylating agents but also renders them highly susceptible to hydrolysis by atmospheric moisture, which is the primary challenge during their purification and handling.[3][4][5] The most common impurities in a crude product are typically the unreacted starting carboxylic acid and residual chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7]
This guide provides a structured approach to tackling these challenges through frequently asked questions and in-depth troubleshooting guides for the most common purification techniques.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is a yellow or brown liquid, but the literature says it should be colorless. What causes this color and how can I remove it?
A1: The discoloration is often due to impurities from the synthesis, particularly from aged thionyl chloride, which can contain sulfur compounds like S₂Cl₂.[8] It can also result from slight decomposition during heating. To decolorize the product, you can try fractional vacuum distillation. For stubborn cases, a small amount of activated charcoal can be added to the crude product before distillation, but this should be done with caution as charcoal can sometimes catalyze decomposition. A more robust method is to wash a solution of the crude product (in a dry, inert solvent like dichloromethane) with a cold, dilute sodium bicarbonate solution, followed by washing with water, drying over an anhydrous salt (e.g., Na₂SO₄), and then removing the solvent and distilling.[9] This is only recommended for less reactive aryl acyl chlorides and must be performed quickly with rigorous exclusion of excess water.
Q2: I'm seeing a broad peak around 3000-3500 cm⁻¹ in the IR spectrum of my final product. What does this indicate?
A2: A broad peak in that region is characteristic of an O-H stretch, indicating the presence of the corresponding carboxylic acid, 2-(2-Chlorophenoxy)acetic acid.[10] This is a result of incomplete reaction during synthesis or, more commonly, hydrolysis of the acyl chloride by moisture during workup or storage.[4][11] To remove the acid, you can reflux the impure product with fresh, distilled thionyl chloride for 2-3 hours to convert the residual acid back to the acyl chloride, then remove the excess thionyl chloride and purify by vacuum distillation.[10]
Q3: Can I use column chromatography to purify my this compound derivative?
A3: Yes, but with extreme care. Standard silica gel is slightly acidic and contains water, which will readily hydrolyze the acyl chloride on the column, leading to streaking and complete loss of the product.[8] If chromatography is necessary, you must use a completely anhydrous system. This involves drying the silica gel in a vacuum oven at >150°C for several hours, using anhydrous solvents for the mobile phase, and packing and running the column under an inert atmosphere (e.g., nitrogen or argon).[12] A less polar stationary phase like alumina (neutral, activity grade I) can also be an option. Elute with non-polar solvents like hexanes and gradually increase polarity with anhydrous dichloromethane or diethyl ether.[13] It is often preferable to purify the final product at a later stage in the synthesis rather than isolating the acyl chloride by chromatography.[8]
Q4: My product is a solid. What is the best way to purify it?
A4: For solid derivatives, recrystallization is the preferred method.[14][15] The key is to select an inert, anhydrous solvent in which the compound is soluble when hot but sparingly soluble when cold.[16] Suitable solvents often include non-polar options like hexanes, petroleum ether, or cyclohexane.[14][17] Chlorinated solvents like dichloromethane can also be used in a solvent/anti-solvent system. The entire process must be protected from atmospheric moisture.
Q5: How should I properly store my purified this compound derivative?
A5: Due to their moisture sensitivity, these compounds must be stored under strictly anhydrous conditions.[3][5] Use a clean, dry glass container with a tight-fitting cap, preferably with a PTFE liner. For long-term storage, sealing the container with paraffin wax provides an excellent barrier to moisture. Storing the container inside a desiccator or a glovebox with a dry atmosphere is highly recommended.[17]
Troubleshooting and Purification Guides
General Workflow for Purification
The choice of purification technique depends on the physical state of the derivative (liquid or solid) and the nature of the impurities. The following diagram outlines a general decision-making workflow.
Caption: General purification workflow for this compound derivatives.
Guide 1: Vacuum Distillation (for Liquid Derivatives)
Vacuum distillation is the most effective method for purifying liquid acyl chlorides as it allows for boiling at a lower temperature, minimizing thermal decomposition.[14]
Troubleshooting Common Distillation Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bumping/Unstable Boiling | Inefficient stirring or lack of boiling chips in a viscous liquid. | Use a magnetic stir bar for vigorous stirring. Ensure the vacuum is stable before heating. |
| Product Decomposes in Pot | Distillation temperature is too high. | Use a higher vacuum (lower pressure) to decrease the boiling point. Ensure the heating mantle is not set too high. |
| Poor Separation | Inefficient fractionating column. | Use a short-path distillation apparatus for high-boiling compounds. For closer boiling points, use a Vigreux column.[6] |
| Product Solidifies in Condenser | The melting point of the product is higher than the temperature of the condenser water. | Run warm water through the condenser or do not use cooling water at all (air condenser). |
Step-by-Step Protocol for Vacuum Distillation
-
Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.
-
Setup: Assemble a short-path distillation apparatus. Place the crude acyl chloride in the distillation flask with a magnetic stir bar.
-
Evacuate System: Slowly and carefully apply a vacuum from a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone).
-
Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask gently using a heating mantle. Stir the liquid vigorously.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point for your compound under the applied pressure. The first fraction will likely contain residual solvent or thionyl chloride (BP 76°C).
-
Completion: Once the desired product has been collected, turn off the heat and allow the system to cool completely before slowly reintroducing an inert gas to break the vacuum.
-
Storage: Immediately transfer the purified product to a dry, pre-weighed storage vessel under an inert atmosphere.
Guide 2: Recrystallization (for Solid Derivatives)
Recrystallization purifies solids by leveraging differences in solubility between the desired compound and impurities in a chosen solvent.[15][18]
Troubleshooting Common Recrystallization Issues
Caption: Decision tree for troubleshooting recrystallization of solid derivatives.
Step-by-Step Protocol for Recrystallization
-
Solvent Selection: Choose a dry, inert solvent (e.g., anhydrous hexanes, petroleum ether) where the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Dissolution: In a dry flask equipped with a reflux condenser and drying tube, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, dry, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, cooling in an ice bath can maximize crystal yield.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. It is critical to use a rubber dam or place the setup under a blanket of inert gas to minimize exposure to air.
-
Washing: Wash the crystals with a small amount of ice-cold, fresh solvent to remove any remaining soluble impurities from the crystal surfaces.[15]
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
Purity Assessment
Accurate purity assessment is crucial. Due to the high reactivity of acyl chlorides, direct analysis by reverse-phase HPLC or GC can be challenging, often leading to on-column hydrolysis and inaccurate results.[19][20]
| Method | Principle | Pros | Cons |
| NMR Spectroscopy | ¹H and ¹³C NMR provide structural confirmation and can identify proton/carbon-bearing impurities. | Provides detailed structural information. Quantitative (qNMR) with an internal standard can give high accuracy. | May not detect non-protonated impurities. Requires deuterated solvents. |
| IR Spectroscopy | Monitors for the absence of the broad O-H stretch from the starting carboxylic acid and the presence of the sharp C=O stretch of the acyl chloride (typically ~1780-1815 cm⁻¹). | Fast, simple, and excellent for detecting hydrolysis. | Not quantitative. |
| Derivatization-GC/HPLC | The acyl chloride is reacted with a nucleophile (e.g., an amine or alcohol) to form a stable amide or ester, which is then analyzed.[19][21] | Creates a stable derivative suitable for standard chromatographic methods.[20] Highly sensitive and specific. | Indirect method; assumes 100% conversion during derivatization. Requires method development. |
| Acid-Base Titration | The sample is hydrolyzed in water, and the resulting two equivalents of acid (R-COOH and HCl) are titrated with a standardized base.[22] | Simple, inexpensive, and provides a good measure of overall purity for process control.[22] | Low specificity; cannot distinguish between the product and other acidic impurities. |
References
- A Comparative Guide to the Stability of Acyl Chlorides in Solution - Benchchem.
- Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communic
- The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of Phenoxyacetyl Chlorides - Benchchem.
- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed.
- Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - RSC Publishing.
- preparation of acyl chlorides (acid chlorides) - Chemguide.
- Acid Chloride/ chloroformate purification?
- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - ResearchG
- Preparation of Acyl Chlorides - Chemistry LibreTexts.
- Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit.
- Acyl chloride - Wikipedia.
- addressing safety concerns in the synthesis of 2-(2-Chlorophenyl)acetohydrazide - Benchchem.
- A Comparative Guide to Purity Assessment of Synthesized 4-Acetylpiperidine-1-carbonyl chloride - Benchchem.
- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances | Semantic Scholar.
- Acyl chlorides stability - Sciencemadness Discussion Board.
- acetyl chloride - Organic Syntheses Procedure.
- Acyl Chlorides and Acid Anhydrides | chemrevise.
- CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google P
- Recrystalliz
- General procedures for the purification of Acid chlorides - Chempedia - LookChem.
- Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl.
- Prepar
- CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google P
- Column chrom
- 2-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11969 - PubChem - NIH.
- Chem263_Nov 25_notes_2010 - Chemistry.
- Column Chromatography | AQA A Level Chemistry Revision Notes 2015 - Save My Exams.
- Column chrom
- 2.
- Phenoxyacetyl chloride One Chongqing Chemdad Co. ,Ltd.
- Process for the preparation of 2,4-dichlorophenoxyacetic acid - European P
- The use of 2-Chlorophenoxyacetyl Chloride in the Preparation of Mixed Diacyl Derivatives of Ortho Aminophenols - UNI ScholarWorks.
- WO/2024/060737 PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID - WIPO P
- CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method - Google P
- Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO.
- Acyl Halide Substitution Reactions.
- (PDF)
- Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed.
- Drying agents for Acyl halides : r/OrganicChemistry - Reddit.
- Synthesis method of 2-chloro-4-(4-chlorophenoxy)
- CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)
- Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC.
- Reactions of Acyl halide.
- Affinity Chromatography Troubleshooting - Sigma-Aldrich.
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- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Exotherm Control for (2-Chlorophenoxy)acetyl Chloride
[1]
Topic: Controlling Exotherms & Runaway Reactions Compound: (2-Chlorophenoxy)acetyl chloride [CAS: 4122-68-3] Applicable Processes: Amidation, Esterification, Friedel-Crafts Acylation[1]
Core Directive: The Thermodynamics of Reactivity[1]
As Senior Application Scientists, we often see researchers underestimate this compound because they treat it like a standard aliphatic acid chloride.[1] It is not. The electron-withdrawing 2-chloro substituent on the phenoxy ring inductively destabilizes the carbonyl, increasing electrophilicity at the acyl center.
The Result: Reaction rates—and heat release rates (
This guide treats the compound not just as a reagent, but as a stored energy source.[1] Your primary safety objective is to couple the Rate of Addition to your Cooling Capacity (
The Heat Source: Where does the energy come from?
Understanding the origin of the exotherm is the first step in mitigation. There are three distinct heat-generating events in a typical workflow.
Diagram 1: The Exotherm Cascade
This diagram illustrates the three potential heat sources you must manage.
Figure 1: The Exotherm Cascade showing the three distinct phases where temperature spikes occur.[1]
Critical Process Parameters (CPP)
Solvent Selection: The Thermal Sink
Your solvent is your primary heat sink.[1] Do not choose based on solubility alone; choose based on Heat Capacity (
| Solvent | Boiling Point (°C) | Suitability | Notes |
| Dichloromethane (DCM) | 39.6 | High Risk | Low boiling point means a runaway reaction can quickly overpressurize the vessel.[1] Excellent solubility but requires aggressive cooling (-10°C or lower).[1] |
| THF (Anhydrous) | 66.0 | Moderate | Good heat sink, but can complex with HCl.[1] Must be strictly anhydrous to prevent pre-reaction hydrolysis. |
| Toluene | 110.6 | High Safety | High boiling point provides a large safety margin before reflux/pressurization occurs.[1] Recommended for scale-up (>100g).[1] |
| DMF/DMAc | 153/165 | Caution | Can catalyze the reaction, increasing |
The "Base" Trap
Scenario: You mix the amine and the base (e.g., Triethylamine) together, then add the acid chloride.[1][2] The Risk: As the acid chloride reacts with the amine, it releases HCl.[1] The HCl immediately reacts with the Triethylamine. You are running two exothermic reactions simultaneously.[1] The Fix: For highly exothermic runs, consider Schotten-Baumann conditions (biphasic system with aqueous inorganic base) if your product is stable to water, as the water acts as a massive heat sink.[1]
Troubleshooting & Protocols (Q&A)
Q1: "I saw a 15°C temperature spike within 10 seconds of starting addition. What went wrong?"
Diagnosis: You likely exceeded the Heat Removal Capacity of your jacket/bath.[1] This is a "Dosing Rate" failure. The Protocol: Kinetic Dosing Control
-
Calculate Total Volume: Determine the total volume of this compound solution to be added.
-
The 5% Rule: Add only 5% of the total volume initially.
-
The "Stop & Watch": Stop addition immediately. Watch the internal temperature (Ti).
-
If Ti rises < 2°C: Increase rate slightly.
-
If Ti rises > 5°C: Your cooling is insufficient.[1] Dilute the acid chloride further or lower the bath temperature.
-
-
Continuous Addition: Once the "Stop & Watch" stabilizes, proceed with addition such that
never exceeds .
Q2: "The reaction solidified/slurried, and then the temperature shot up. Why?"
Diagnosis: Loss of mixing (Heat Transfer Failure).[1] this compound reactions often generate bulky hydrochloride salts (e.g., Triethylamine HCl).[1] These salts precipitate, turning the reaction into a thick slurry. The Mechanism:
-
Stirring stops due to viscosity.[1]
-
Reagents accumulate in a "hot spot" near the addition tube.
-
Sudden mixing (or manual agitation) brings large amounts of unreacted material together.[1]
-
Runaway.
The Fix:
-
Dilution: Ensure reaction concentration is < 0.5 M.
-
Overhead Stirring: Use high-torque overhead stirrers, not magnetic stir bars, for scales > 10g.[1]
Q3: "I quenched the reaction with water and it boiled over. I thought the reaction was done?"
Diagnosis: Delayed Hydrolysis Exotherm.[1] You likely had unreacted this compound trapped in the reaction matrix (or the reaction was incomplete). When you added water, the hydrolysis reaction (which is extremely violent for this CAS) released the remaining energy instantly.
The Protocol: Safe Quench
-
In-Process Check (IPC): NEVER quench without confirming consumption of the acid chloride via TLC (methanol quench aliquot) or HPLC.
-
The "Ice-Drip" Method:
Visual Workflow: The Safe Addition Algorithm
Follow this logic gate for every experiment exceeding 5 grams.
Figure 2: Logic flow for safe addition of this compound.
References
-
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 4-Chlorophenoxyacetyl chloride. Retrieved from [1]
-
Note: While the specific CAS in the prompt is the 2-chloro isomer (CAS 4122-68-3), safety data for the 4-chloro isomer (CAS 4122-69-4) and general phenoxyacetyl chlorides are chemically analogous regarding hydrolysis and reactivity hazards.[1]
-
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1]
- Foundational text on nucleophilic acyl substitution mechanisms and tetrahedral intermedi
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
- Authoritative source on handling acid chlorides, exothermic additions, and quenching protocols.
-
Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]
- Standard reference for experimental setups involving moisture-sensitive acid chlorides.
Validation & Comparative
Navigating the Spectral Maze: A Comparative Guide to the ¹H NMR Signature of (2-Chlorophenoxy)acetyl Chloride
In the landscape of modern drug discovery and fine chemical synthesis, the precise characterization of reactive intermediates is not merely a procedural formality but a cornerstone of robust and reproducible research. Among these pivotal molecules, (2-Chlorophenoxy)acetyl chloride stands out as a versatile building block. Its utility, however, is intrinsically linked to its purity and structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, offers a powerful, non-destructive lens through which we can scrutinize this compound's molecular architecture.
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple cataloging of peaks, we will delve into the rationale behind the observed chemical shifts and coupling patterns, grounded in the fundamental principles of substituent effects. Furthermore, we will present a comparative analysis with structurally related analogues, namely phenoxyacetyl chloride and (4-chlorophenoxy)acetyl chloride, to highlight the diagnostic spectral shifts that arise from the presence and position of the chloro-substituent. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their synthetic endeavors.
The Predicted ¹H NMR Spectrum of this compound: A Rationale
The structure of this compound dictates a distinct ¹H NMR spectrum characterized by two main regions: the aliphatic region, corresponding to the methylene protons of the acetyl group, and the aromatic region, representing the protons on the substituted benzene ring.
The electron-withdrawing nature of the acyl chloride moiety significantly deshields the adjacent methylene protons (-OCH₂ COCl), causing their signal to appear at a characteristically downfield chemical shift. Concurrently, the substituents on the aromatic ring—the chlorine atom and the -OCH₂COCl group—exert profound electronic effects that dictate the chemical shifts and multiplicities of the aromatic protons.
The chlorine atom, being an electronegative and electron-withdrawing group, will deshield the ortho and para protons relative to benzene.[1] Conversely, the oxygen of the ether linkage is an electron-donating group, which tends to shield the ortho and para protons.[1] The interplay of these opposing effects results in a complex and diagnostic pattern in the aromatic region of the spectrum.
Comparative Spectral Analysis: Distinguishing this compound from its Analogs
To truly appreciate the unique spectral signature of this compound, a comparison with its unsubstituted and para-substituted counterparts is instructive.
| Compound | Methylene Protons (-OCH₂COCl) | Aromatic Protons |
| This compound (Predicted) | ~4.9-5.1 ppm (s) | 6.9 - 7.5 ppm (complex multiplet) |
| Phenoxyacetyl chloride | ~4.88 ppm (s)[2] | 6.88 - 7.28 ppm (m)[2] |
| (4-Chlorophenoxy)acetyl chloride | ~4.9 ppm (s) (estimated) | ~6.9 ppm (d), ~7.3 ppm (d) |
Note: Chemical shifts are reported in ppm downfield from a TMS internal standard and are typically recorded in CDCl₃. The exact chemical shifts can vary slightly depending on the solvent and concentration.
The methylene protons in all three compounds are expected to appear as sharp singlets, as there are no adjacent protons to induce splitting. The primary difference lies in the aromatic region. In phenoxyacetyl chloride, the aromatic protons present as a multiplet due to the relatively small chemical shift differences between them.[2] For (4-Chlorophenoxy)acetyl chloride, a more simplified pattern of two doublets is anticipated, characteristic of a 1,4-disubstituted benzene ring.
In the case of this compound, the lower symmetry and the combined electronic effects of the two ortho substituents will lead to a more complex multiplet in the aromatic region, serving as a key identifying feature.
Experimental Protocol for ¹H NMR Analysis of Acyl Chlorides
The following protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum of this compound and its analogs.
Safety Precautions: Acyl chlorides are corrosive and react violently with water and other protic solvents. All handling must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the acyl chloride directly into a clean, dry NMR tube.
- Add approximately 0.5 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its good solubilizing properties and relative inertness.
- If quantitative analysis is required, add a known amount of an internal standard.
- Cap the NMR tube securely and gently agitate to ensure complete dissolution.
2. Instrument Setup and Data Acquisition:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
- Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve an adequate signal-to-noise ratio.
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to ensure all peaks are in the pure absorption mode.
- Apply a baseline correction to obtain a flat baseline.
- Reference the spectrum. If an internal standard is not used, the residual solvent peak can be used for referencing (e.g., CHCl₃ at 7.26 ppm).[3][4]
Visualizing Structural Relationships and Spectral Data
To further clarify the relationship between the molecular structure and the expected ¹H NMR signals, the following diagrams are provided.
Caption: Comparative table of predicted and observed ¹H NMR data.
Caption: Experimental workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound, while complex, is highly diagnostic. A thorough understanding of the electronic effects of the chloro and acetyl chloride-bearing ether substituents allows for a confident prediction and interpretation of the spectrum. The characteristic singlet of the methylene protons and the complex multiplet in the aromatic region, when compared to its unsubstituted and para-substituted analogs, provide a definitive spectral fingerprint. By adhering to the outlined experimental protocol, researchers can reliably obtain high-quality ¹H NMR data, ensuring the structural integrity and purity of this important synthetic intermediate. This analytical rigor is paramount for the successful advancement of research and development in the chemical and pharmaceutical sciences.
References
-
YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
-
Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]
-
ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
PubChem. (n.d.). Phenoxyacetyl chloride. Retrieved from [Link]
-
University of Maine. (n.d.). Spectroscopic Analysis of Acyl Chlorides. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]
-
Varian, Inc. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorophenylacetyl chloride. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetylchloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
PubChem. (n.d.). Chloro(phenyl)acetyl chloride. Retrieved from [Link]
-
Università degli Studi di Milano. (n.d.). NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation of (2-Chlorophenoxy)acetyl Chloride
This guide details the mass spectrometry fragmentation of (2-Chlorophenoxy)acetyl chloride , a critical intermediate in herbicide and pharmaceutical synthesis. It addresses the specific challenges of analyzing labile acyl chlorides and provides a comparative analysis against key structural analogs.
Content Type: Technical Comparison & Application Guide Subject: this compound [CAS: 4122-68-3] Methodology: Electron Ionization (EI) GC-MS & Derivatization Protocols
Executive Summary & Structural Context
This compound (CPAC) is a bifunctional molecule containing an electron-withdrawing acyl chloride group and an electron-rich chlorinated phenyl ether . Its mass spectral behavior is governed by the competition between the labile C–Cl bond cleavage in the acyl group and the stability of the phenoxy cation.
Unlike stable esters, CPAC is moisture-sensitive. While direct EI-MS analysis is possible under strictly anhydrous conditions, this guide also details the methyl-ester derivatization pathway as a validation standard.
Key Chemical Properties
| Property | Value | MS Implication |
| Formula | C₈H₆Cl₂O₂ | M⁺ at m/z 204 (based on ³⁵Cl) |
| MW | 205.04 g/mol | Distinctive isotope cluster due to Cl₂ |
| Isotopes | ³⁵Cl / ³⁷Cl | 9:6:1 intensity ratio for M⁺, M+2, M+4 |
| Lability | High (Acyl Cl) | Weak M⁺; Prominent [M–Cl]⁺ and [M–COCl]⁺ |
Fragmentation Mechanics: The Core Spectrum
The EI fragmentation of CPAC is driven by charge localization on the ether oxygen and the carbonyl oxygen. The spectrum is characterized by a "cascade of losses" originating from the acyl chloride terminus.
Primary Fragmentation Pathways
The fragmentation follows two dominant channels: Alpha-Cleavage (loss of acyl chlorine) and Inductive Cleavage (loss of the chlorocarbonyl group).
Pathway A: Acylium Ion Formation (α-Cleavage)
The radical cation (M⁺˙) undergoes homolytic cleavage of the C–Cl bond adjacent to the carbonyl.
-
Transition: m/z 204 → m/z 169 (Loss of Cl•, 35 u)[1]
-
Product: The (2-chlorophenoxy)acetyl cation (acylium ion).
-
Observation: A doublet peak at m/z 169/171 (3:1 ratio) retaining the aromatic chlorine.
Pathway B: Ether Ion Formation (Inductive Cleavage)
A heterolytic cleavage releases the neutral radical •COCl (63 u). This is often the Base Peak pathway due to the stability of the resulting oxonium ion.
-
Transition: m/z 204 → m/z 141 (Loss of COCl•)
-
Product: The (2-chlorophenoxy)methyl cation [Cl-C₆H₄-O-CH₂]⁺.
-
Stability: Stabilized by resonance from the ether oxygen lone pair.
Pathway C: Phenoxy Cation Generation
Further fragmentation of the m/z 141 ion leads to the cleavage of the alkyl side chain.
-
Transition: m/z 141 → m/z 127 (Loss of :CH₂)
-
Product: The 2-chlorophenoxy cation [Cl-C₆H₄-O]⁺.
Diagnostic Ion Table
| m/z (³⁵Cl) | Ion Identity | Formula | Relative Intensity | Diagnostic Value |
| 204 | Molecular Ion (M⁺) | [C₈H₆Cl₂O₂]⁺˙ | Weak (<5%) | Confirms intact chloride; 9:6:1 isotope pattern. |
| 169 | Acylium Ion | [C₈H₆ClO₂]⁺ | High | Diagnostic for acyl chlorides; distinguishes from esters. |
| 141 | Oxonium Ion | [C₈H₆ClO]⁺ | Base Peak | Characteristic of phenoxyacetyl skeleton. |
| 127 | Phenoxy Cation | [C₆H₄ClO]⁺ | Medium | Confirms ether linkage. |
| 111 | Chlorophenyl | [C₆H₄Cl]⁺ | Medium | Loss of oxygen; confirms ring chlorination. |
| 77 | Acetyl Chloride | [CH₂COCl]⁺ | Low | Fragment from side-chain cleavage (isobaric with phenyl). |
Visualization: Fragmentation Pathways
The following diagram illustrates the mechanistic flow from the molecular ion to the stable terminal fragments.
Figure 1: Mechanistic fragmentation pathway of this compound showing mass transitions and characteristic losses.
Comparative Analysis: Isomers & Analogs
Differentiation between the 2-chloro and 4-chloro isomers is critical in regulatory analysis (e.g., herbicide impurity profiling).
vs. (4-Chlorophenoxy)acetyl Chloride
While the primary fragments (m/z 141, 169) are identical, the Ortho Effect in the 2-chloro isomer provides subtle distinction.
-
Ortho Effect: The 2-chloro substituent sterically crowds the ether oxygen. This often enhances the intensity of the m/z 127 (phenoxy) ion relative to the para-isomer, as the steric strain favors cleavage of the side chain.
-
Retention Time: In non-polar GC columns (e.g., DB-5MS), the 2-chloro isomer typically elutes earlier than the 4-chloro isomer due to a lower boiling point caused by internal shielding of the dipole (intramolecular interactions).
vs. Phenoxyacetyl Chloride (Non-chlorinated)
-
Mass Shift: All corresponding fragments shift by 34 u (mass of Cl minus H).
-
Isotope Pattern: The non-chlorinated analog lacks the distinct ³⁷Cl signatures (M+2 peaks drop to ~1% from ¹³C, vs ~32% for Cl).
-
Base Peak: Shifts from m/z 141 to m/z 107 ([Ph-O-CH₂]⁺).
Experimental Protocols
Protocol A: Direct Injection (Inert System)
Use this for rapid screening when derivatization is not feasible.
-
Solvent: Dissolve 1 mg sample in 1 mL anhydrous dichloromethane (DCM) . Note: Avoid methanol/ethanol to prevent in-situ esterification.
-
Inlet: Split injection (50:1) at 200°C. Warning: High inlet temps can degrade the acyl chloride.
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).
-
MS Source: 230°C.
-
Validation: Look for the m/z 204 cluster. If m/z 200 (methyl ester) or m/z 186 (acid) appears, the sample has hydrolyzed or reacted with solvent.
Protocol B: Derivatization (Methyl Ester Confirmation)
Recommended for quantification and regulatory submission.
-
Reaction: Mix 50 µL sample with 500 µL 14% BF₃ in Methanol .
-
Incubation: Heat at 60°C for 15 minutes.
-
Extraction: Add 1 mL Hexane and 1 mL saturated NaCl. Vortex and collect the top hexane layer.
-
Analysis: Analyze the resulting Methyl (2-chlorophenoxy)acetate .
-
Target Ion: m/z 200 (Molecular Ion).
-
Shift: The m/z 169 acylium ion will disappear, replaced by m/z 141 (base peak remains) and m/z 59 ([COOCH₃]⁺).
-
References
-
NIST Mass Spectrometry Data Center. 2-(P-chlorophenoxy)ethyl chloro acetate and related Phenoxy derivatives. NIST Chemistry WebBook, SRD 69.[2][3] Link
-
BenchChem. Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides. (2025).[4][5] Link
-
Santa Cruz Biotechnology. this compound Product Data.Link
-
Thermo Fisher Scientific. Trace analysis of chlorophenolics using triple quadrupole GC-MS. Application Note. Link
-
Michigan State University. Mass Spectrometry - Fragmentation Patterns and Mechanisms. Chemistry LibreTexts. Link
Sources
- 1. Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetyl chloride, chloro- [webbook.nist.gov]
- 3. Acetyl chloride, chloro- [webbook.nist.gov]
- 4. Acetyl chloride, 2,2'-oxybis- [webbook.nist.gov]
- 5. 2-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11969 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparing reactivity of 2-chloro vs 4-chlorophenoxyacetyl chloride
This guide provides a technical comparison of 2-chlorophenoxyacetyl chloride (2-Cl-PAC) and 4-chlorophenoxyacetyl chloride (4-Cl-PAC) . It is designed for organic chemists and process engineers selecting reagents for amide/ester coupling or heterocycle synthesis.
Executive Summary
While both compounds function as electrophilic acylating agents, their reactivity profiles differ due to the position of the chlorine substituent on the aromatic ring.
-
2-Chlorophenoxyacetyl Chloride (Ortho): Exhibits higher electrophilicity due to the proximity of the inductive electron-withdrawing chlorine atom. However, it introduces steric constraints that may affect coupling rates with bulky nucleophiles.
-
4-Chlorophenoxyacetyl Chloride (Para): Displays moderate reactivity , balancing inductive withdrawal with resonance donation. It serves as a more stable, kinetically predictable alternative for standard couplings.
Recommendation: Use 2-Cl-PAC for difficult couplings where high electrophilicity is required. Use 4-Cl-PAC for reactions requiring high regioselectivity or when minimizing side reactions (like hydrolysis) is critical.
Mechanistic Analysis & Reactivity Profile[1]
Electronic Effects (The Inductive Dominance)
The reactivity of phenoxyacetyl chlorides is governed by the electrophilicity of the carbonyl carbon. This is modulated by the transmission of electronic effects through the ether linkage (
-
Inductive Effect (-I): Chlorine is electronegative.[1] It pulls electron density through the
-bond framework.-
In 2-Cl-PAC , the chlorine is closer (ortho) to the ether oxygen. This proximity maximizes the electron withdrawal from the oxygen, reducing the oxygen's ability to donate electron density into the carbonyl system (via hyperconjugation/induction through the methylene spacer).
-
Result: The carbonyl carbon in 2-Cl-PAC is more electron-deficient (more positive), leading to faster nucleophilic attack.[2]
-
-
Resonance Effect (+R): Chlorine can donate electrons into the aromatic ring.
-
In 4-Cl-PAC , the resonance effect is better delocalized across the ring system. While the methylene spacer breaks direct conjugation with the carbonyl, the increased electron density in the ring makes the phenoxy group slightly more electron-rich compared to the ortho isomer.
-
Result: 4-Cl-PAC is slightly less reactive than the ortho isomer.
-
Steric Considerations
-
2-Cl-PAC: The ortho chlorine can sterically interact with the ether oxygen, forcing the phenoxy group into a specific conformation (often perpendicular to the acetyl chain) to minimize repulsion. This "Ortho Effect" can hinder the approach of large nucleophiles but accelerates reaction with small nucleophiles due to ground-state destabilization.
-
4-Cl-PAC: The para chlorine is remote from the reaction center, exerting negligible steric influence.
Visualization of Reactivity Logic
The following diagram illustrates the competing electronic and steric pathways.
Caption: Comparative logic flow showing how substituent position influences the final reactivity profile.
Experimental Data & Physical Properties[1][3][4][5][6]
The following table summarizes the physical and chemical differences that impact experimental handling.
| Feature | 2-Chlorophenoxyacetyl Chloride | 4-Chlorophenoxyacetyl Chloride | Implications |
| CAS Number | 4122-68-3 | 4122-69-4 | Verification required before ordering. |
| Physical State | Liquid or Low-Melting Solid | Solid (Crystalline) | 4-Cl is easier to weigh; 2-Cl often requires volumetric handling. |
| Melting Point | ~28–30 °C | ~48–50 °C | 2-Cl may melt during handling in warm labs. |
| Hydrolysis Rate | High ( | Moderate ( | 2-Cl requires strictly anhydrous conditions. |
| pKa of Parent Acid | 3.05 | 3.10 | Lower pKa of parent acid correlates to higher chloride reactivity. |
Note: Relative rates (
Experimental Protocols
Protocol A: Standard Amide Coupling (Schotten-Baumann Conditions)
Applicable for both isomers, but 2-Cl-PAC requires strictly controlled temperature to prevent hydrolysis or bis-acylation.
Reagents:
-
Substituted Aniline or Aliphatic Amine (1.0 equiv)
-
Phenoxyacetyl Chloride (2-Cl or 4-Cl) (1.1 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Triethylamine (TEA) or DIPEA (1.2 equiv)
Workflow:
-
Preparation: Dissolve amine (1.0 mmol) and TEA (1.2 mmol) in DCM (10 mL) under
atmosphere. -
Cooling:
-
For 2-Cl-PAC : Cool to -10 °C (ice/salt bath). The high reactivity requires lower temperatures to avoid exotherms.
-
For 4-Cl-PAC : Cool to 0 °C (ice bath).
-
-
Addition: Add the acid chloride dropwise over 15 minutes.
-
Critical Step: For 2-Cl-PAC, ensure the solution does not warm up, as this increases the risk of side reactions (e.g., ketene dimerization, though rare with this scaffold).
-
-
Reaction:
-
2-Cl-PAC : Stir for 1–2 hours at 0 °C.
-
4-Cl-PAC : Allow to warm to RT and stir for 3–4 hours.
-
-
Quench: Add saturated
. Extract with DCM.[3]
Protocol B: Kinetic Stability Check (Self-Validation)
Use this protocol to verify the quality of your reagent before critical steps.
-
Dissolve 50 mg of the acid chloride in 0.5 mL
. -
Add 10
of . -
Monitor by 1H NMR immediately.
-
Track the shift of the methylene protons (
). -
Acid Chloride:
ppm. -
Hydrolyzed Acid:
ppm. -
Observation: 2-Cl-PAC will show acid formation significantly faster than 4-Cl-PAC.
-
Troubleshooting & Storage
-
Issue: Low Yield with 2-Cl-PAC.
-
Cause: Rapid hydrolysis due to trace moisture.
-
Fix: Distill the acid chloride prior to use or use a "one-pot" activation method (generate acid chloride in situ from the acid using oxalyl chloride/DMF).
-
-
Issue: Solidification of 2-Cl-PAC in the syringe.
-
Cause: Melting point is near RT.[4] Evaporation of solvent or cooling causes crystallization.
-
Fix: Warm the stock bottle gently to 35 °C to ensure homogeneity, then handle as a neat liquid using a warmed syringe.
-
References
-
BenchChem. "Phenoxyacetyl chloride | 701-99-5." BenchChem Chemical Database. Accessed 2024.[5][] Link
- Source for general reactivity trends and substituent effects on phenoxyacetyl chlorides.
-
Fisher Scientific. "Amide Synthesis Protocols." Fisher Scientific Technical Resources. Accessed 2024.[5][] Link
- Source for standard Schotten-Baumann and anhydrous coupling protocols.
-
ResearchGate. "Kinetics of the Hydrolysis of Acyl Chlorides." ResearchGate Publication Database. Accessed 2024.[5][] Link
-
Source for kinetic solvent isotope effects and bimolecular reaction mechanisms of acyl chlorides.[7]
-
-
National Institutes of Health (NIH). "Kinetics of hydrolysis of fenclorac." PubMed. Accessed 2024.[5][] Link
-
Source for hydrolysis mechanisms of phenylacetic acid derivatives and substituent effects.[8]
-
-
BOC Sciences. "Twenty-nine Methods for Amide Synthesis." BOC Sciences Technical Guides. Accessed 2024.[5][]
- Source for compar
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Phenoxyacetyl chloride | 701-99-5 | Benchchem [benchchem.com]
- 3. Lab Reporter [fishersci.se]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of hydrolysis of fenclorac - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TLC Visualization Methods for (2-Chlorophenoxy)acetyl chloride
This guide provides an in-depth comparison of Thin-Layer Chromatography (TLC) visualization methods for (2-Chlorophenoxy)acetyl chloride. As a reactive acyl chloride, this compound presents unique analytical challenges, primarily its instability on standard silica gel plates. This document moves beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven strategies to ensure accurate and reliable reaction monitoring for researchers, scientists, and drug development professionals.
The Analytical Challenge: Instability of Acyl Chlorides on Silica Gel
This compound is a key intermediate in various synthetic pathways. Monitoring its formation from the corresponding carboxylic acid via TLC is a common requirement. However, the inherent nature of the stationary phase itself poses a significant analytical hurdle.
Silica gel (SiO₂) is hydrophilic and slightly acidic, with a surface populated by silanol (Si-OH) groups and adsorbed water. The highly electrophilic acyl chloride functional group can react directly with this adsorbed water on the TLC plate, hydrolyzing back to the less mobile (2-Chlorophenoxy)acetic acid starting material. This on-plate reaction can lead to significant streaking, inaccurate Rf values, and the misleading appearance of starting material, complicating the assessment of reaction completion.[1][2][3] Therefore, a robust analytical strategy must account for this reactivity.
Foundational Method: Non-Destructive Visualization
The first step in any TLC analysis should be a non-destructive method, preserving the plate for subsequent, more sensitive, or specific techniques.
Ultraviolet (UV) Shadowing (254 nm)
Principle of Detection: this compound contains a chlorophenoxy aromatic ring, a chromophore that strongly absorbs short-wave UV light (254 nm).[4][5][6] Commercial TLC plates are typically impregnated with a fluorescent indicator (e.g., zinc sulfide) that emits a bright green glow under 254 nm UV light.[7][8] Where a UV-active compound like our analyte is present, it absorbs the UV energy, preventing it from reaching the indicator. This "shadows" the plate, causing the compound to appear as a dark spot against the glowing green background.[9][10][11]
Advantages:
-
Non-Destructive: The plate remains chemically unaltered and can be used with other visualization techniques.[7][9]
-
Rapidity and Simplicity: Visualization is instantaneous with a UV lamp.
-
High Specificity: Excellent for aromatic and conjugated systems.[7][8]
Limitations:
-
Ineffective for compounds lacking a UV chromophore.
-
Sensitivity may be insufficient for trace amounts of material.
Experimental Protocol: UV Shadowing
-
After developing the TLC plate and allowing the eluent to fully evaporate, place it under a short-wave (254 nm) UV lamp.
-
Safety Precaution: Never look directly at the UV source and wear UV-protective safety glasses. Minimize skin exposure.[9]
-
Observe the plate for dark spots against the fluorescent green background.
-
Immediately and lightly circle any visible spots with a pencil, as they will disappear once the UV lamp is removed.[9]
-
Record the appearance and Rf values in your laboratory notebook.
Broad-Spectrum Destructive Visualization Methods
If UV shadowing is inconclusive or lacks sensitivity, destructive chemical stains can be employed. These methods involve a chemical reaction that converts the analyte into a colored compound.[8][9]
Iodine Vapor
Principle of Detection: Iodine is an electrophilic staining agent that has a high affinity for organic compounds, forming weakly-bound, colored complexes.[7][12] This interaction is particularly effective for aromatic and unsaturated compounds, making it well-suited for this compound.[13][14] The analyte spots absorb the iodine vapor, appearing as yellow-brown areas on a lighter tan background.[7]
Advantages:
-
Broad Applicability: Visualizes a wide range of organic compounds.
-
Semi-Destructive: The iodine will eventually sublime off the plate, and the spots will fade, sometimes allowing for subsequent analysis.[9]
Limitations:
-
Sensitivity can be variable.
-
The spots are transient and must be documented quickly.[9]
-
Alcohols, carboxylic acids, and alkyl halides often do not stain well.[7]
Experimental Protocol: Iodine Chamber Visualization
-
Preparation: In a fume hood, create an iodine chamber by placing a few crystals of solid iodine at the bottom of a sealed glass jar or TLC tank. Adding a small amount of silica gel to the chamber helps adsorb and distribute the vapor.[7][9][13]
-
Staining: Place the fully dried, developed TLC plate into the chamber using forceps and seal the lid.
-
Observation: Gently swirl or shake the chamber to ensure the plate is exposed to the iodine vapor. Spots will typically appear as yellow-brown within a few seconds to several minutes.[15]
-
Documentation: Once the spots are sufficiently visible, remove the plate and immediately circle them with a pencil before they fade.[9]
Potassium Permanganate (KMnO₄) Stain
Principle of Detection: This is a strong oxidizing agent. The permanganate ion (MnO₄⁻), which is deep purple, reacts with any oxidizable functional groups on the TLC plate. In this reaction, the permanganate is reduced to manganese dioxide (MnO₂), a brown solid.[16] This results in the appearance of yellow or brown spots on a pink or purple background.
Applicability: While the acyl chloride and ether moieties are not strongly susceptible to oxidation under these conditions, this stain is exceptionally useful for confirming the absence of easily oxidizable starting materials or impurities. It serves as a powerful general-purpose stain for a wide array of functional groups.[16][17]
Experimental Protocol: Potassium Permanganate Staining
-
Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% aqueous NaOH in 200 mL of water. Store in a sealed, light-protected container.[17][18]
-
Application: In a fume hood, quickly dip the dried TLC plate into the staining solution using tweezers.
-
Remove the plate and allow the excess reagent to drip off onto a paper towel.
-
Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow, yellow-brown, or white spots against the purple background.
Vanillin-Sulfuric Acid Stain
Principle of Detection: This is a highly versatile and sensitive general-purpose stain. Under the strongly acidic conditions provided by sulfuric acid, vanillin reacts with a wide variety of organic compounds. The reaction, often initiated by heating, is believed to involve electrophilic aromatic substitution or condensation, leading to the formation of highly conjugated and intensely colored products.[7]
Applicability: This stain is known to produce a spectrum of colors depending on the analyte's structure, which can be a powerful tool for differentiating between the starting material, product, and any potential byproducts on the same plate.[16]
Experimental Protocol: Vanillin-Sulfuric Acid Staining
-
Reagent Preparation: Dissolve approximately 15 g of vanillin in 250 mL of ethanol. In a separate, cooled container, carefully and slowly add 2.5 mL of concentrated sulfuric acid. Combine the two solutions.[16][18]
-
Application: Dip the dried TLC plate into the vanillin solution and remove it, allowing the excess to drain.
-
Development: Gently heat the plate with a heat gun.[19] Different compounds will develop colored spots at varying rates and temperatures. Record the colors observed.
Field-Proven Insight: A Robust Workflow for Managing Acyl Chloride Instability
To overcome the challenge of on-plate hydrolysis, the most reliable method for monitoring the conversion of the carboxylic acid to the acyl chloride is to analyze a more stable derivative.
Recommended Workflow: The Methanol Quench
-
During the reaction, withdraw a small aliquot (1-2 drops) of the reaction mixture using a glass pipette.
-
Quench this aliquot in a small vial containing ~0.5 mL of methanol (MeOH). This reaction is nearly instantaneous and converts the this compound into its corresponding methyl ester, (2-Chlorophenoxy)acetate. The unreacted carboxylic acid starting material will remain unchanged.
-
Spot the original carboxylic acid starting material, the quenched reaction mixture, and a co-spot on the TLC plate.
-
Develop the TLC plate as usual.
-
The methyl ester is significantly less polar than the carboxylic acid and will have a much higher Rf value. It is also stable on the silica plate.
-
By monitoring the disappearance of the starting material spot and the appearance of the new, higher Rf methyl ester spot, you can accurately and reliably track the progress of your reaction without the confounding effects of on-plate hydrolysis.[1]
Comparative Analysis of Visualization Methods
| Feature | UV Shadowing (254 nm) | Iodine Vapor | Potassium Permanganate (KMnO₄) | Vanillin-Sulfuric Acid |
| Method Type | Non-Destructive | Semi-Destructive (Reversible) | Destructive | Destructive |
| Principle | UV absorption by chromophore quenches plate fluorescence.[7][8] | Reversible complexation with organic compounds.[7][14] | Oxidation of analyte, reduction of MnO₄⁻ to MnO₂.[16] | Acid-catalyzed condensation/reaction to form colored conjugated systems.[7] |
| Sensitivity | Moderate | Moderate to Low | High | High |
| Specificity | Specific to UV-active compounds (aromatics, conjugated systems).[7] | General, but stronger for aromatics and unsaturated compounds.[12] | Specific to oxidizable functional groups.[17] | General, sensitive to a wide range of functional groups. |
| Ease of Use | Very Easy | Easy | Easy | Easy |
| Safety | UV radiation hazard to eyes and skin.[9] | Toxic and corrosive vapor; use in fume hood.[7][15] | Strong oxidant; corrosive. | Highly corrosive (conc. H₂SO₄); use in fume hood. |
Experimental Workflows and Diagrams
The following diagrams illustrate the recommended workflows for TLC analysis of this compound.
Caption: Recommended TLC analysis workflow, emphasizing a non-destructive first pass.
Caption: Mechanism of UV shadowing on a fluorescent TLC plate.
Conclusion and Recommendations
For the routine analysis of reactions involving this compound, a multi-step visualization approach grounded in an understanding of the analyte's reactivity is paramount.
-
Primary Method: Always begin with UV shadowing at 254 nm . It is rapid, non-destructive, and highly effective for this aromatic compound.
-
Reaction Monitoring: For the most accurate assessment of reaction completion, employ the methanol-quench strategy . This converts the unstable acyl chloride into a stable methyl ester, providing a clear and reliable chromatographic picture of the reaction's progress.
-
Secondary/Confirmatory Methods: If UV detection is insufficient or if a broader screen for impurities is needed, a destructive stain is appropriate. Potassium permanganate is excellent for detecting oxidizable impurities, while vanillin-sulfuric acid offers high sensitivity and the potential for differential coloration of spots.
By integrating these methods and insights, researchers can overcome the inherent challenges of analyzing reactive acyl chlorides, leading to more reliable data and robust process control.
References
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
University of California, Los Angeles. (n.d.). TLC Stains. [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]
-
The Sarpong Group, University of California, Berkeley. (n.d.). Appendix 3: Recipes For TLC Stains. [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. [Link]
-
Curly Arrow. (2006, November 20). Let's talk about TLCs Part 1 - Vanillin Stain. [Link]
-
Quora. (2018, November 27). Why do we use iodine crystals in thin layer chromatography? How does it help?. [Link]
-
Filterbio. (2025, December 19). How to detect compounds on TLC plates?. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Organic Chemistry at CU Boulder. (n.d.). TLC Stains. [Link]
-
Unknown Source. (n.d.). TLC Stain Recipes. [Link]
-
YouTube. (2021, April 1). The iodine staining technique for TLC analysis. [Link]
-
Labster. (n.d.). TLC Visualization Methods. [Link]
-
The Sarpong Group, University of California, Berkeley. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
Unknown Source. (n.d.). Thin Layer Chromatography. [Link]
-
Org Prep Daily. (2006, September 27). TLC Staining solutions. [Link]
-
Making Molecules. (2022, March 16). Thin Layer Chromatography (TLC). [Link]
-
Reddit. (2024, September 17). TLC stains for Acyl halides. [Link]
-
American Laboratory. (2011, April 4). A UV Shadowing Technique Using a CCD Imaging System. [Link]
-
Sciencemadness Discussion Board. (2007, January 7). Acyl chloride on TLC. [Link]
-
Angene Chemical. (n.d.). This compound(CAS# 20143-41-3). [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). [Link]
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AZoLifeSciences. (2021, February 25). Thin Layer Chromatography (TLC): An Overview. [Link]
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Technical Guide: Distinguishing Acid Chlorides from Carboxylic Acids via Spectroscopy
Executive Summary In drug development and organic synthesis, the conversion of a carboxylic acid to an acid chloride is a pivotal activation step. However, due to the high reactivity of acid chlorides, hydrolysis back to the starting material is a persistent failure mode. This guide provides a definitive, multi-modal spectroscopic framework to distinguish these two species, emphasizing self-validating protocols that detect decomposition before it compromises downstream data.
Mechanistic Basis of Spectroscopic Differentiation
To interpret the data accurately, one must understand the electronic environments driving the signal shifts.
-
Electronic Effect (Inductive vs. Resonance):
-
Acid Chlorides (R-COCl): The chlorine atom is highly electronegative (Inductive effect,
). It withdraws electron density from the carbonyl carbon, shortening and strengthening the C=O bond.[1] This increases the force constant ( ), shifting the vibrational frequency to a higher energy (higher wavenumber). -
Carboxylic Acids (R-COOH): The oxygen of the hydroxyl group donates electron density via resonance (
), which weakens the C=O bond relative to the acid chloride. Furthermore, intermolecular hydrogen bonding forms stable dimers, significantly lowering the vibrational frequency.
-
-
Isotopic Signature: Chlorine possesses a distinct natural isotope distribution (
Cl : Cl 3:1), creating a unique mass spectrometry fingerprint absent in carboxylic acids.
Infrared (IR) Spectroscopy: The Gold Standard
IR is the most immediate and robust method for differentiation because the carbonyl shift is drastic and moisture interference is instantly visible.
Comparative Signals
| Feature | Acid Chloride (R-COCl) | Carboxylic Acid (R-COOH) | Mechanistic Cause |
| C=O[2][3][4][5][6] Stretch | 1790 – 1815 cm⁻¹ | 1700 – 1730 cm⁻¹ | Inductive withdrawal (Cl) vs. H-bonding (OH) |
| O-H Stretch | Absent | 2500 – 3300 cm⁻¹ (Broad) | H-bonded dimer formation |
| Fermi Resonance | Often visible as a doublet | Absent | Overtone interaction in acid chlorides |
Self-Validating Protocol (ATR-FTIR)
-
The "Ghost Peak" Check: If analyzing an acid chloride, the presence of any peak around 1710 cm⁻¹ indicates hydrolysis. A pure acid chloride spectrum should be silent in the OH region (3000 cm⁻¹).
-
Speed is Critical: Acid chlorides hydrolyze on the crystal surface. Scan immediately upon deposition.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][6][7][8]
NMR provides structural confirmation but requires strict anhydrous handling to avoid in situ degradation during the measurement.
¹H NMR (Proton)
-
Carboxylic Acid: The acidic proton (-COOH ) is highly deshielded, appearing as a broad singlet between 10.0 – 13.0 ppm .
-
Acid Chloride: This region (>10 ppm) must be silent .
- -Protons: Protons on the carbon adjacent to the carbonyl often shift downfield by 0.1–0.3 ppm in the acid chloride relative to the acid, but this is often too subtle for definitive identification.
¹³C NMR (Carbon)[4][7][8]
-
Carbonyl Carbon:
-
Acid Chloride: ~165 – 175 ppm.
-
Carboxylic Acid: ~170 – 185 ppm.
-
Note: The chemical shift difference is small. ¹³C is a secondary confirmation tool. The absence of the proton signal in ¹H NMR is more diagnostic.
-
Critical Protocol: Anhydrous NMR Sampling
Objective: Prevent the solvent from hydrolyzing the sample.
-
Solvent Choice: Use CDCl₃ stored over molecular sieves (4Å). Avoid DMSO-d6 or MeOD, as they are hygroscopic or reactive (solvolysis).
-
The "Shake Test" (Validation):
-
Prepare the sample in a dry environment (glovebox or N₂ stream).
-
Run the ¹H NMR.[6]
-
Pass Criteria: No peak at 10–12 ppm.
-
Fail Criteria: A broad singlet appears at 11 ppm (Acid) or a sharp singlet at ~8 ppm (HCl/HDO exchange).
-
Mass Spectrometry (MS)[4][10][11]
MS offers the most definitive elemental proof via isotope patterns.
-
Acid Chloride: Look for the M+2 peak.[9][10] The intensity ratio of the molecular ion (M) to the M+2 isotope peak will be approximately 3:1 .[11][10][12]
-
Carboxylic Acid: The M+2 peak is negligible (only due to ¹³C/¹⁸O natural abundance).
-
Derivatization Warning: Acid chlorides are too reactive for standard LC-MS mobile phases (water/methanol). They must be analyzed via direct injection in non-protic solvents or derivatized (e.g., with an amine) to a stable amide before analysis.
Visualization of Logic & Degradation
Diagram 1: Spectroscopic Decision Tree
Use this workflow to identify your unknown sample.
Caption: Logical workflow for distinguishing acid chlorides from carboxylic acids using IR and NMR.
Diagram 2: The Failure Mode (Hydrolysis)
Understanding this pathway explains why you might see "mixed" spectra.
Caption: Hydrolysis mechanism converting Acid Chloride to Carboxylic Acid upon moisture exposure.[13]
Summary of Comparative Data
| Parameter | Acid Chloride (R-COCl) | Carboxylic Acid (R-COOH) | Notes |
| IR C=O[2][3][4][5][6] Frequency | ~1800 cm⁻¹ | ~1710 cm⁻¹ | Distinct separation (~90 cm⁻¹). |
| IR O-H Region | Clean / Flat | Broad (2500-3300 cm⁻¹) | The "beard" of the acid spectrum. |
| ¹H NMR (Acid H) | Absent | 10.0 – 13.0 ppm | Requires dry CDCl₃. |
| MS Isotope Pattern | M : M+2 (3:1) | M : M+2 (Natural Abundance) | Diagnostic for Chlorine.[9][11][12][14] |
| Stability | Moisture Sensitive | Stable | R-COCl degrades to R-COOH in air. |
References
-
LibreTexts Chemistry. (2022). Infrared Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
OpenStax. (2023). Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry. [Link]
-
Chemistry Steps. (2020). Reactions of Acid Chlorides with Nucleophiles (Hydrolysis Mechanism). [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Compound Interest. (2015).[3] A Guide to 13C NMR Chemical Shift Values. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Chlorophenoxy)acetyl chloride
This document provides a detailed, safety-first protocol for the proper handling and disposal of (2-Chlorophenoxy)acetyl chloride. As a highly reactive and corrosive acyl chloride, its management demands a thorough understanding of its chemical properties to ensure the safety of laboratory personnel and environmental compliance. This guide moves beyond mere instruction to explain the chemical rationale behind each procedural step, empowering researchers to handle this substance with confidence and competence.
Core Hazard Analysis: Understanding the Reactivity
This compound is a bifunctional molecule, but its primary hazard profile is dominated by the acyl chloride group. This functional group is exceptionally susceptible to nucleophilic attack, most notably by water.
Mechanism of Hydrolysis: The carbon atom in the acyl chloride group (R-CO-Cl) is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[1] When it comes into contact with water, a rapid and highly exothermic hydrolysis reaction occurs.[2] This reaction proceeds via a nucleophilic addition-elimination mechanism, yielding 2-chlorophenoxyacetic acid and corrosive hydrogen chloride (HCl) gas.[3][4] The violent evolution of this gas can cause splashing and rapid pressure buildup in enclosed systems.
This inherent reactivity dictates all handling and disposal procedures. The primary goal of disposal is not merely to discard the chemical, but to safely and completely neutralize its reactivity before it enters the hazardous waste stream.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Pictogram (Description) | Hazard Statement |
|---|---|---|
| Skin Corrosion | Corrosion | H314: Causes severe skin burns and eye damage.[5][6][7] |
| Serious Eye Damage | Corrosion | H318: Causes serious eye damage.[6] |
| Water-Reactivity | (Implied by EUH014 for similar compounds) | Reacts violently with water, liberating corrosive gas.[2][8][9] |
| Acute Toxicity | (Varies by specific compound) | Harmful if inhaled or swallowed.[5] |
Essential Safety: Engineering Controls and Personal Protective Equipment (PPE)
Given the significant hazards, stringent safety measures are non-negotiable.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and the entire neutralization process, MUST be conducted inside a properly functioning chemical fume hood.[10][11][12] This is critical for containing the corrosive HCl gas produced during accidental hydrolysis or the planned neutralization.
-
Safety Shower & Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station.[12][13]
Personal Protective Equipment (PPE): A multi-layered approach to PPE is required to prevent any contact with this chemical.
Table 2: Required Personal Protective Equipment
| Equipment | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical splash goggles and a full-face shield.[10][12][14] | Protects against splashes from the violent reaction with moisture and shields the face from corrosive fumes. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate). A double layer of nitrile gloves may be acceptable for brief handling but is not recommended for the disposal process itself. | Prevents severe skin burns upon contact.[10][12] Standard nitrile gloves offer insufficient protection against prolonged exposure or spills. |
| Body Protection | A flame-retardant, chemical-resistant lab coat or apron.[10][15] | Protects the body and personal clothing from splashes and spills. |
| Footwear | Closed-toe shoes made of a non-porous material.[10][12] | Prevents injury in the event of a dropped container or large spill. |
Disposal Workflow: A Step-by-Step Decision Process
The proper disposal path is determined by the situation. This workflow ensures a safe and logical progression from initial assessment to final waste containment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
